3'-Trifluoromethylbiphenyl-4-carbaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O/c15-14(16,17)13-3-1-2-12(8-13)11-6-4-10(9-18)5-7-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWNNARTYPYHEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362682 | |
| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100036-64-4 | |
| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3'-Trifluoromethylbiphenyl-4-carbaldehyde CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
This technical document provides a comprehensive overview of 3'-Trifluoromethylbiphenyl-4-carbaldehyde, a key building block in the fields of medicinal chemistry and materials science. This guide details its chemical and physical properties, safety information, and a representative synthetic protocol.
Core Properties and Identification
This compound is an organic compound valued for its unique structural motifs: a biphenyl core, a reactive aldehyde group, and an electron-withdrawing trifluoromethyl group. These features make it a versatile intermediate for synthesizing more complex molecules.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 100036-64-4[1] |
| Molecular Formula | C₁₄H₉F₃O[1] |
| IUPAC Name | 4-[3-(Trifluoromethyl)phenyl]benzaldehyde |
| Synonyms | 3'-Trifluoromethyl-biphenyl-4-carbaldehyde |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 250.22 g/mol | [1] |
| Physical Form | Solid | |
| Storage Temperature | 2-8°C, stored under nitrogen |
Synthesis Methodology
The primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used for creating biaryl compounds. It typically involves the reaction of an aryl boronic acid with an aryl halide, catalyzed by a palladium complex.[2]
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of this compound.
Reactants:
-
4-Formylphenylboronic acid
-
1-Bromo-3-(trifluoromethyl)benzene
-
Palladium(II) acetate (or similar Pd catalyst)
-
A suitable phosphine ligand (e.g., Xantphos)
-
A base (e.g., Sodium Carbonate, Potassium Carbonate)
-
Solvent (e.g., Toluene, Dioxane, Water mixture)
Procedure:
-
Reaction Setup: To a reaction vessel, add 1-bromo-3-(trifluoromethyl)benzene (1.0 eq), 4-formylphenylboronic acid (1.2 eq), the palladium catalyst (e.g., 1-5 mol%), and the ligand.
-
Solvent and Base Addition: Add the chosen solvent system and the base (e.g., 2.0 eq).
-
Degassing: Purge the reaction mixture with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the catalyst.
-
Heating: Heat the mixture to a temperature typically between 80-110°C and stir vigorously for several hours (reaction progress can be monitored by TLC or GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Caption: Synthetic workflow for this compound via Suzuki-Miyaura coupling.
Safety and Handling
Proper safety precautions are essential when handling this compound.
Table 3: GHS Hazard Information Note: This information is for a closely related isomer and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) for the exact compound.
| Category | Code | Statement |
| Hazard Statements | H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/eye protection/face protection.[3] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling Recommendations:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[4]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Keep containers tightly sealed when not in use.[5]
Applications in Research and Development
While specific signaling pathway interactions for this exact molecule are not extensively documented in public literature, its structural class is of high interest in drug discovery and materials science.
-
Medicinal Chemistry: The biphenyl scaffold is a "privileged structure" found in numerous pharmaceuticals. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell membrane permeability of a drug candidate. The aldehyde group provides a reactive handle for further chemical modifications to build a diverse library of compounds for screening.
-
Materials Science: Fluorinated biphenyls are used in the development of advanced materials, such as liquid crystals and polymers, where they can impart desirable properties like thermal stability and chemical resistance.[6]
References
- 1. scbt.com [scbt.com]
- 2. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 3. angenechemical.com [angenechemical.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. carlroth.com [carlroth.com]
- 6. chemimpex.com [chemimpex.com]
physicochemical properties of 3'-trifluoromethylbiphenyl-4-carbaldehyde
An In-depth Technical Guide on the Physicochemical Properties of 3'-Trifluoromethylbiphenyl-4-carbaldehyde
This technical guide provides a comprehensive overview of the known , tailored for researchers, scientists, and professionals in drug development. The document details key physical and chemical data, outlines general experimental protocols for its synthesis and characterization, and includes a workflow visualization to support laboratory processes.
Physicochemical Data Summary
This compound is a fluorinated organic compound recognized for its utility as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. The trifluoromethyl group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable moiety in drug design.
The following table summarizes the key .
| Property | Value | Reference |
| IUPAC Name | 4-[3-(Trifluoromethyl)phenyl]benzaldehyde | [1] |
| Synonyms | 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde, 4-[3-(Trifluoromethyl)phenyl]benzaldehyde | [1] |
| CAS Number | 100036-64-4 | [1][2][3] |
| Molecular Formula | C₁₄H₉F₃O | [1][3] |
| Molecular Weight | 250.22 g/mol | [1][3] |
| Appearance | Solid | |
| Melting Point | Not explicitly available in search results. | |
| Boiling Point | Not explicitly available in search results. | |
| Solubility | Not explicitly available in search results. | |
| Storage Temperature | Room Temperature; 2-8°C, under nitrogen | [2] |
| pKa | Not explicitly available in search results. | |
| LogP (Computed) | 4.18 | [4] |
| Topological Polar Surface Area (TPSA) | 17.07 Ų | [4] |
| Rotatable Bond Count | 2 | [4] |
Experimental Protocols
While specific experimental protocols for this compound were not detailed in the provided search results, this section outlines generalized methodologies for its synthesis and characterization based on standard organic chemistry practices for analogous compounds.
General Synthesis Protocol via Suzuki Coupling
A common and effective method for synthesizing biphenyl compounds is the Suzuki-Miyaura cross-coupling reaction.
-
Reaction Setup : To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 4-formylphenylboronic acid (1.0 eq), 1-bromo-3-(trifluoromethyl)benzene (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base like potassium carbonate (2.0-3.0 eq).
-
Solvent : Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution.
-
Reaction Execution : Heat the mixture with stirring. Reaction temperature and time will vary depending on the specific substrates and catalyst used, but a typical range is 80-110°C for 4-24 hours.
-
Monitoring : Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up : After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for structural elucidation.
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.[5]
-
Data Acquisition : Record ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra on a spectrometer (e.g., 300 or 400 MHz).[6]
-
Data Analysis :
-
¹H NMR : Expect aromatic proton signals in the range of δ 7.0-8.5 ppm. The aldehyde proton should appear as a singlet further downfield, typically around δ 9.8-10.1 ppm.
-
¹³C NMR : Aromatic carbons will resonate between δ 120-150 ppm. The aldehyde carbonyl carbon will be significantly downfield (δ ~190 ppm), and the CF₃ carbon will appear as a quartet due to C-F coupling.
-
¹⁹F NMR : A sharp singlet is expected for the -CF₃ group, with its chemical shift relative to an external standard like CFCl₃.[6]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
Sample Preparation : Prepare the sample as a thin film on a salt plate (if liquid), as a KBr pellet (if solid), or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis : Look for characteristic absorption bands:
-
C=O Stretch (Aldehyde) : A strong, sharp peak around 1700-1710 cm⁻¹.
-
C-H Stretch (Aldehyde) : Two weak bands typically appear around 2820 cm⁻¹ and 2720 cm⁻¹.
-
C-F Stretch : Strong absorptions in the fingerprint region, typically between 1100-1350 cm⁻¹.
-
Aromatic C=C Stretch : Peaks in the 1450-1600 cm⁻¹ region.
-
Mass Spectrometry (MS)
MS provides information on the molecular weight and fragmentation pattern.
-
Sample Introduction : Introduce the sample into the mass spectrometer, often via GC (for GC-MS) or direct infusion after dissolving in a suitable solvent.
-
Ionization : Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Analysis :
-
The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight (250.22).
-
Analyze the fragmentation pattern to confirm the structure. Common fragments may result from the loss of -CHO, -CF₃, or cleavage of the biphenyl bond.
-
Visualizations
The following diagram illustrates a general workflow for the synthesis and characterization of this compound.
References
Spectroscopic and Structural Analysis of 3'-Trifluoromethylbiphenyl-4-carbaldehyde: A Technical Guide
Introduction
Molecular Structure and Properties
-
IUPAC Name: 4-[3-(Trifluoromethyl)phenyl]benzaldehyde
-
CAS Number: 100036-64-4
-
Molecular Formula: C₁₄H₉F₃O
-
Molecular Weight: 250.22 g/mol
The structure consists of a biphenyl core, where one phenyl ring is substituted with a trifluoromethyl group at the 3' position, and the other is substituted with a formyl (aldehyde) group at the 4 position.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
The proton NMR spectrum of 3'-Trifluoromethylbiphenyl-4-carbaldehyde is expected to show distinct signals for the aldehydic proton and the aromatic protons.
Table 1: Expected ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.1 | Singlet | 1H | Aldehydic proton (-CHO) |
| ~8.0 - 8.1 | Multiplet | 2H | Aromatic protons ortho to the aldehyde |
| ~7.8 - 7.9 | Multiplet | 4H | Remaining aromatic protons |
| ~7.6 - 7.7 | Multiplet | 2H | Aromatic protons on the trifluoromethyl-substituted ring |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer frequency.
¹³C NMR (Carbon NMR) Data
The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.
Table 2: Expected ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~192 | Aldehydic carbon (C=O) |
| ~120 - 150 | Aromatic carbons |
| ~124 (quartet) | Trifluoromethyl carbon (-CF₃) |
Note: The carbon atom attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~1705 | Strong | C=O stretch of the aldehyde |
| ~2820 and ~2720 | Medium | C-H stretch of the aldehyde |
| ~1600, ~1480, ~1400 | Medium to Strong | C=C stretching of the aromatic rings |
| ~1320 | Strong | C-F stretch of the trifluoromethyl group |
| ~1160, ~1120 | Strong | C-F symmetric and asymmetric stretching |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Expected Mass Spectrometry Data
| m/z Value | Interpretation |
| 250 | Molecular ion [M]⁺ |
| 249 | [M-H]⁺ |
| 221 | [M-CHO]⁺ |
| 181 | [M-CF₃]⁺ |
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).
-
Ionization: Ionize the sample molecules. EI is a common method for relatively small, volatile molecules.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of a synthetic chemical compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.
potential applications of 3'-Trifluoromethylbiphenyl-4-carbaldehyde in medicinal chemistry
An In-depth Technical Guide on the Applications of 3'-Trifluoromethylbiphenyl-4-carbaldehyde in Drug Discovery and Development
For Immediate Release
[City, State] – [Date] – In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational drug design. Among the plethora of fluorinated building blocks, this compound has emerged as a particularly valuable scaffold for the synthesis of novel therapeutic agents. This technical guide delves into the potential applications of this versatile compound, offering insights for researchers, scientists, and drug development professionals.
The unique physicochemical properties imparted by the trifluoromethyl (-CF3) group are central to the utility of this compound. The high electronegativity and metabolic stability of the -CF3 group can significantly enhance a drug candidate's lipophilicity, membrane permeability, and resistance to metabolic degradation, ultimately improving its pharmacokinetic profile.
Core Applications in Medicinal Chemistry
This compound serves as a crucial starting material for the synthesis of a diverse array of heterocyclic compounds with significant biological activities. Its aldehyde functionality provides a reactive handle for the construction of various molecular frameworks, including but not limited to Schiff bases, chalcones, and pyrazoles. These scaffolds are prevalent in a multitude of clinically relevant drugs.
Synthesis of Schiff Base Derivatives
The condensation reaction of this compound with various primary amines readily yields Schiff bases, a class of compounds known for their broad spectrum of biological activities.
Experimental Protocol: General Synthesis of Schiff Bases
A solution of this compound (1 mmol) in a suitable solvent (e.g., ethanol, methanol) is treated with an equimolar amount of the desired primary amine. A catalytic amount of a weak acid, such as acetic acid, is often added to facilitate the reaction. The mixture is typically refluxed for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
Caption: General workflow for the synthesis of chalcone derivatives.
Chalcones incorporating the trifluoromethylphenyl group have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties. The electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the chalcone backbone, potentially leading to enhanced interactions with biological targets.
Synthesis of Pyrazole Derivatives
The reaction of chalcones derived from this compound with hydrazine derivatives provides a straightforward route to pyrazoles, a five-membered heterocyclic ring system that is a key pharmacophore in numerous approved drugs, including the anti-inflammatory drug celecoxib.
Experimental Protocol: General Synthesis of Pyrazoles from Chalcones
A mixture of the chalcone derivative (1 mmol) and a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1-1.2 mmol) in a suitable solvent such as ethanol or acetic acid is refluxed for several hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and purified by recrystallization.
dot
The Versatile Building Block: 3'-Trifluoromethylbiphenyl-4-carbaldehyde in the Synthesis of Novel Heterocycles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Trifluoromethylbiphenyl-4-carbaldehyde has emerged as a pivotal starting material in the synthesis of a diverse array of novel heterocyclic compounds. Its unique structural features, comprising a biphenyl scaffold for enhanced molecular recognition and a trifluoromethyl group to modulate physicochemical and pharmacological properties, make it an attractive building block in medicinal chemistry and materials science. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This technical guide provides a comprehensive overview of the application of this compound in the construction of various heterocyclic systems, detailing experimental protocols, presenting quantitative data, and illustrating key synthetic pathways.
Synthesis of Novel Heterocycles
The aldehyde functionality of this compound serves as a versatile handle for a variety of classical and multicomponent reactions to construct nitrogen-, sulfur-, and oxygen-containing heterocycles.
Pyrazole Derivatives via Vilsmeier-Haack Reaction
A notable application of substituted biphenyl aldehydes is in the synthesis of pyrazole-4-carbaldehydes through the Vilsmeier-Haack reaction. This transformation provides a direct route to highly functionalized pyrazole cores, which are prevalent in numerous biologically active molecules.
Experimental Protocol: Synthesis of 1-Aryl-3-(3'-(trifluoromethyl)biphenyl-4-yl)-1H-pyrazole-4-carbaldehyde
A general procedure involves the reaction of a hydrazone derivative of an acetophenone with the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide). While a specific protocol for this compound is not explicitly detailed in the reviewed literature, a representative procedure for a similar transformation is provided below.
-
Hydrazone Formation: To a solution of the appropriately substituted acetophenone in ethanol, add an equimolar amount of the desired arylhydrazine. The mixture is heated at reflux for 2-4 hours. Upon cooling, the precipitated hydrazone is filtered, washed with cold ethanol, and dried.
-
Vilsmeier-Haack Cyclization: The Vilsmeier-Haack reagent is prepared by the slow addition of phosphorus oxychloride (3 equivalents) to ice-cold dimethylformamide (10 equivalents). The previously synthesized hydrazone (1 equivalent) is then added portion-wise to the Vilsmeier reagent at 0°C. The reaction mixture is stirred at room temperature for 30 minutes and then heated to 60-70°C for 4-6 hours.
-
Work-up: After completion of the reaction (monitored by TLC), the mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The precipitated solid is filtered, washed with water, and purified by column chromatography (silica gel, using a mixture of hexane and ethyl acetate as eluent) to afford the desired 1-aryl-3-(biphenyl-4-yl)-1H-pyrazole-4-carbaldehyde derivative.
This method allows for the introduction of various substituents on the pyrazole ring, offering a pathway to a library of compounds for structure-activity relationship (SAR) studies.
Dihydropyrimidine Derivatives via Biginelli Reaction
The Biginelli reaction is a one-pot three-component synthesis that efficiently produces dihydropyrimidinones (DHPMs), a class of compounds known for a wide range of biological activities, including as calcium channel blockers and antiviral agents. The reaction typically involves an aldehyde, a β-ketoester, and urea or thiourea under acidic catalysis.
Experimental Protocol: Synthesis of 4-(3'-(Trifluoromethyl)biphenyl-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
While a specific example with this compound is not available, a general protocol for the Biginelli reaction with substituted aromatic aldehydes is as follows:
-
A mixture of this compound (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.5 mmol) in ethanol (10 mL) is prepared.
-
A catalytic amount of a Lewis or Brønsted acid (e.g., HCl, p-toluenesulfonic acid, or a Lewis acid like Yb(OTf)₃) is added to the mixture.[1]
-
The reaction mixture is heated to reflux and stirred for 2-4 hours.
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The solid is washed with cold ethanol and dried to yield the dihydropyrimidine derivative.
| Aldehyde | β-Ketoester | N-Source | Catalyst | Solvent | Yield (%) | Reference |
| Substituted Aromatic Aldehyde | Ethyl Acetoacetate | Urea | HCl | Ethanol | Varies | |
| Benzaldehyde | Ethyl Acetoacetate | Urea | Yb(OTf)₃ | None | >90% | [1] |
Table 1: Representative Conditions for the Biginelli Reaction.
Dihydropyridine Derivatives via Hantzsch Synthesis
The Hantzsch dihydropyridine synthesis is another important multicomponent reaction that allows for the construction of 1,4-dihydropyridine scaffolds, which are core structures in several cardiovascular drugs. This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[2]
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-(3'-(trifluoromethyl)biphenyl-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate
A general procedure for the Hantzsch synthesis using a substituted aromatic aldehyde is outlined below:
-
A mixture of this compound (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.2 mmol) in a suitable solvent (e.g., ethanol or methanol) is prepared.
-
The reaction mixture is heated to reflux for 3-6 hours.
-
Upon cooling, the product often precipitates out of the solution and can be isolated by filtration.
-
Recrystallization from a suitable solvent like ethanol can be performed for further purification.
| Aldehyde | β-Ketoester | Nitrogen Source | Solvent | Yield (%) | Reference |
| Aromatic Aldehyde | Ethyl Acetoacetate | Ammonium Acetate | Ethanol | Varies | [3] |
| Benzaldehyde | Ethyl Acetoacetate | Ammonium Acetate | Aqueous Micelles | 96% | [2] |
Table 2: Representative Conditions for the Hantzsch Pyridine Synthesis.
Aminothiophene Derivatives via Gewald Reaction
The Gewald reaction is a versatile method for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[4] These thiophene derivatives are important intermediates in the synthesis of various biologically active compounds.
Experimental Protocol: Synthesis of Ethyl 2-amino-4-(3'-(trifluoromethyl)biphenyl-4-yl)-thiophene-3-carboxylate
A general protocol for the Gewald reaction with an aldehyde is as follows:
-
To a mixture of this compound (1 mmol), ethyl cyanoacetate (1 mmol), and elemental sulfur (1.1 mmol) in a solvent like ethanol or DMF, a catalytic amount of a base (e.g., morpholine or L-proline) is added.[5]
-
The mixture is stirred at room temperature or slightly elevated temperature (40-60°C) for several hours until the starting materials are consumed (monitored by TLC).
-
The reaction mixture is then poured into ice-water, and the precipitated solid is collected by filtration.
-
The crude product is washed with water and can be purified by recrystallization or column chromatography.
| Aldehyde/Ketone | α-Cyanoester | Base | Solvent | Yield (%) | Reference |
| Cyclohexanone | Malononitrile | L-Proline | DMF | 84% | [5] |
| Various Aldehydes | Ethyl Cyanoacetate | Morpholine | Ethanol | Varies | [4] |
Table 3: Representative Conditions for the Gewald Reaction.
Biological Activities and Signaling Pathways
Heterocyclic compounds derived from biphenyl scaffolds have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6] The introduction of a trifluoromethyl group is anticipated to enhance these activities.
While specific biological data for heterocycles derived directly from this compound is limited in the public domain, studies on structurally related biphenyl-containing heterocycles provide valuable insights. For instance, certain biphenyl-substituted diarylpyrimidines have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, with some compounds exhibiting potent activity against wild-type and mutant strains.[7]
Potential Signaling Pathways
The biological effects of these novel heterocycles are likely mediated through various signaling pathways. For example, biphenyl-containing compounds have been shown to interact with key cellular targets.
A potential workflow for investigating the mechanism of action of a newly synthesized heterocyclic compound is depicted below.
Figure 1: A generalized workflow for the synthesis, biological evaluation, and mechanistic study of novel heterocycles derived from this compound.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of novel heterocyclic compounds. Through well-established multicomponent reactions such as the Biginelli, Hantzsch, and Gewald reactions, libraries of pyrimidines, pyridines, and thiophenes can be efficiently generated. The presence of the trifluoromethylbiphenyl moiety is expected to confer favorable pharmacological properties to the resulting heterocycles, making them promising candidates for drug discovery and development. Further exploration of the synthetic utility of this building block and comprehensive biological evaluation of the resulting compounds will undoubtedly lead to the discovery of new therapeutic agents and advanced materials.
References
- 1. Biginelli Reaction [organic-chemistry.org]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 6. ijsdr.org [ijsdr.org]
- 7. Design of Biphenyl-Substituted Diarylpyrimidines with a Cyanomethyl Linker as HIV-1 NNRTIs via a Molecular Hybridization Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 3'-Trifluoromethylbiphenyl-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the reactivity of the aldehyde functional group in 3'-Trifluoromethylbiphenyl-4-carbaldehyde. This bifunctional molecule, featuring a biphenyl scaffold, a reactive carbaldehyde, and an electron-withdrawing trifluoromethyl group, is a valuable building block in medicinal chemistry and materials science. This document details its synthesis, electronic properties, and the diverse reactivity of the aldehyde moiety, including nucleophilic addition, oxidation, reduction, and condensation reactions. Detailed experimental protocols for key transformations are provided, alongside a comparative analysis of its reactivity profile.
Introduction
This compound is an aromatic aldehyde of significant interest in the development of novel pharmaceuticals and functional materials. The presence of the trifluoromethyl (CF₃) group on one of the phenyl rings dramatically influences the electronic properties of the molecule, enhancing the electrophilicity of the aldehyde's carbonyl carbon. This heightened reactivity makes it a versatile precursor for a wide array of chemical transformations. This guide will serve as a detailed resource for researchers looking to utilize this compound in their synthetic endeavors.
Synthesis of this compound
The most prevalent and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the biphenyl linkage by coupling an aryl halide with an arylboronic acid.
A common synthetic route involves the coupling of 4-formylphenylboronic acid with a 3-halobenzotrifluoride (where halo can be Br or I).
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
4-Formylphenylboronic acid
-
3-Bromobenzotrifluoride
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 4-formylphenylboronic acid (1.2 equivalents) and 3-bromobenzotrifluoride (1.0 equivalent) in a 4:1 mixture of toluene and ethanol.
-
Add an aqueous solution of sodium carbonate (2 M, 2.0 equivalents).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.
Electronic Properties and Reactivity of the Aldehyde Group
The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. Positioned at the 3'-position of the biphenyl system, its electron-withdrawing effect is transmitted through the aromatic rings to the 4-carbaldehyde group. This inductive effect significantly increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.
This enhanced electrophilicity dictates the reactivity of the aldehyde group in various organic reactions.
Key Reactions of the Aldehyde Group
Nucleophilic Addition Reactions
The electron-deficient carbonyl carbon of this compound readily undergoes nucleophilic addition.
a) Grignard Reaction: Reaction with Grignard reagents (R-MgX) will produce secondary alcohols.
b) Wittig Reaction: The Wittig reaction provides a powerful method for converting the aldehyde into an alkene. Due to the electron-withdrawing nature of the trifluoromethyl group, the aldehyde is highly reactive towards phosphorus ylides.
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
Suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF in a flame-dried, two-neck round-bottom flask under an argon atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise. The mixture will turn a characteristic deep yellow or orange, indicating the formation of the ylide. Stir at 0 °C for 30 minutes.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding alkene.
Oxidation
The aldehyde group can be readily oxidized to a carboxylic acid.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
Procedure:
-
Dissolve this compound in a suitable solvent like acetone or a mixture of t-butanol and water.
-
Prepare a solution of potassium permanganate in water.
-
Add the KMnO₄ solution dropwise to the aldehyde solution at room temperature. A brown precipitate of manganese dioxide will form.
-
Stir the reaction until the purple color of the permanganate has disappeared.
-
Filter off the manganese dioxide.
-
To the filtrate, add a small amount of sodium bisulfite to destroy any excess permanganate.
-
Acidify the solution with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry to obtain 3'-trifluoromethylbiphenyl-4-carboxylic acid.
Reduction
The aldehyde can be reduced to the corresponding primary alcohol.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add sodium borohydride portion-wise to the solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the primary alcohol.
Condensation Reactions
The aldehyde is a suitable substrate for various condensation reactions.
a) Knoevenagel Condensation: Reaction with active methylene compounds in the presence of a weak base.
b) Perkin Reaction: Condensation with an acid anhydride and its corresponding carboxylate salt to form an α,β-unsaturated carboxylic acid.[1][2]
Materials:
-
This compound
-
Acetic anhydride
-
Anhydrous potassium acetate
-
Hydrochloric acid
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equivalent), acetic anhydride (2.5 equivalents), and anhydrous potassium acetate (1.0 equivalent).
-
Heat the mixture in an oil bath at 180 °C for 5 hours.
-
Cool the mixture and add water.
-
Boil the mixture to hydrolyze the excess acetic anhydride.
-
Filter the hot solution.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the α,β-unsaturated carboxylic acid.
-
Collect the product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water).
Comparative Reactivity Data
| Aldehyde | Substituent Effect | Expected Relative Reactivity in Nucleophilic Addition |
| Benzaldehyde | None (Reference) | Baseline |
| 4-Methoxybenzaldehyde | Electron-donating (-OCH₃) | Lower |
| 4-Nitrobenzaldehyde | Strong electron-withdrawing (-NO₂) | Higher |
| This compound | Strong electron-withdrawing (-CF₃) | Higher |
| 4-(Trifluoromethyl)benzaldehyde | Strong electron-withdrawing (-CF₃) | Higher |
The strong electron-withdrawing nature of the trifluoromethyl group suggests that this compound will be more reactive towards nucleophiles than benzaldehyde and its electron-donating derivatives. Its reactivity is expected to be comparable to or slightly modified by the biphenyl system compared to 4-(trifluoromethyl)benzaldehyde.[3]
Applications in Drug Development and Materials Science
The versatile reactivity of the aldehyde group, coupled with the unique properties imparted by the trifluoromethyl-biphenyl scaffold, makes this compound a valuable intermediate.
-
Drug Discovery: The biphenyl moiety is a common scaffold in many approved drugs. The ability to functionalize the aldehyde group allows for the synthesis of diverse libraries of compounds for screening against various biological targets. The trifluoromethyl group can enhance metabolic stability and binding affinity.
-
Materials Science: The rigid biphenyl structure can be incorporated into polymers and liquid crystals. The aldehyde functionality provides a handle for further polymerization or modification to tune the material's properties.
Conclusion
This compound is a highly reactive and versatile building block in organic synthesis. The presence of the electron-withdrawing trifluoromethyl group significantly activates the aldehyde functionality towards a wide range of chemical transformations. This guide has provided a detailed overview of its synthesis, electronic properties, and key reactions, complete with adaptable experimental protocols. A thorough understanding of its reactivity profile will enable researchers to effectively utilize this compound in the design and synthesis of novel molecules for pharmaceutical and material applications.
References
Methodological & Application
Application Note: Suzuki Coupling Protocol for the Synthesis of 3'-Trifluoromethylbiphenyl-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the synthesis of 3'-Trifluoromethylbiphenyl-4-carbaldehyde, a key intermediate in pharmaceutical and materials science research. The synthesis is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-bromobenzaldehyde and 3-(trifluoromethyl)phenylboronic acid. This protocol is adapted from a well-established and robust procedure for the synthesis of unsymmetrical biaryls, ensuring high efficiency and scalability.[1] The document includes a step-by-step methodology, a comprehensive list of materials and reagents, and tabulated data for easy reference. Additionally, a visual representation of the experimental workflow is provided to aid in the clear understanding of the process.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl, vinyl, or alkyl halides and organoboronic acids or esters. This reaction is widely utilized in the pharmaceutical industry due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a diverse range of boronic acids. This compound is a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients and functional materials. The trifluoromethyl group can significantly enhance the metabolic stability and lipophilicity of drug candidates. This protocol details a reliable method for the preparation of this important intermediate.
Reaction Scheme
The synthesis of this compound proceeds via the following reaction:
Scheme 1: Suzuki-Miyaura Coupling Reaction 4-bromobenzaldehyde + 3-(trifluoromethyl)phenylboronic acid → this compound
Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses for the preparation of 4-biphenylcarboxaldehyde.[1]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Bromobenzaldehyde | Reagent | e.g., Sigma-Aldrich |
| 3-(Trifluoromethyl)phenylboronic acid | Reagent | e.g., Combi-Blocks |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | e.g., Strem Chemicals |
| Triphenylphosphine (PPh₃) | Reagent | e.g., Acros Organics |
| Sodium Carbonate (Na₂CO₃) | Anhydrous | e.g., Fisher Scientific |
| 1-Propanol | ACS Grade | e.g., VWR |
| Deionized Water | High Purity | In-house |
| Toluene | ACS Grade | e.g., VWR |
| Hexanes | ACS Grade | e.g., VWR |
| Celite® | --- | e.g., Sigma-Aldrich |
| 2-L three-necked round-bottomed flask | --- | --- |
| Condenser | --- | --- |
| Magnetic stirrer and stir bar | --- | --- |
| Nitrogen gas inlet | --- | --- |
| Heating mantle | --- | --- |
Procedure:
-
Reaction Setup: In a 2-L, three-necked, round-bottomed flask equipped with a magnetic stir bar, a condenser, and a nitrogen gas inlet, add 4-bromobenzaldehyde (0.270 mol, 50.0 g), 3-(trifluoromethyl)phenylboronic acid (0.284 mol, 53.9 g, 1.05 equiv), and 1-propanol (485 mL).
-
Initial Stirring: Purge the flask with nitrogen and stir the mixture at room temperature for 30 minutes to allow for the dissolution of the solids.
-
Addition of Catalyst and Base: To the resulting solution, add palladium(II) acetate (0.811 mmol, 0.182 g, 0.003 equiv) and triphenylphosphine (2.43 mmol, 0.638 g, 0.009 equiv). Subsequently, add a solution of 2 M sodium carbonate (162 mL, 0.324 mol, 1.20 equiv) followed by deionized water (95.0 mL).
-
Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.[1] The reaction is typically complete within 1-2 hours.
-
Work-up:
-
Once the reaction is complete, remove the heat source and add deionized water (350 mL) to the hot reaction mixture.
-
Allow the mixture to cool to room temperature while stirring (approximately 2.5 hours).
-
Add toluene (350 mL) and stir for an additional 30 minutes.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with toluene (2 x 50 mL).
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer with toluene (100 mL).
-
Combine the organic layers and wash with deionized water (2 x 150 mL) and then with saturated brine (150 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Dissolve the crude product in hot toluene (approximately 250 mL).
-
Slowly add hexanes (approximately 250 mL) to the hot solution until it becomes cloudy.
-
Allow the solution to cool to room temperature, and then place it in a freezer overnight to facilitate crystallization.
-
Collect the crystals by vacuum filtration, wash with cold hexanes (2 x 40 mL), and dry under vacuum to afford pure this compound.
-
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| 4-Bromobenzaldehyde | C₇H₅BrO | 185.02 | 1122-91-4 |
| 3-(Trifluoromethyl)phenylboronic acid | C₇H₆BF₃O₂ | 189.93 | 139481-21-9 |
| This compound | C₁₄H₉F₃O | 250.22 | 100036-64-4 |
Table 2: Typical Reaction Parameters and Expected Results
| Parameter | Value |
| Scale | 0.270 mol |
| Reaction Time | 1-2 hours |
| Expected Yield | 80-90% |
| Appearance | White to off-white solid |
| Melting Point | Literature value to be confirmed |
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow
Caption: A flowchart of the experimental workflow for the synthesis.
References
detailed experimental procedure for synthesizing 3'-Trifluoromethylbiphenyl-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the synthesis of 3'-Trifluoromethylbiphenyl-4-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The protocol is based on the robust and versatile Suzuki-Miyaura cross-coupling reaction, which is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This method offers high yields and excellent functional group tolerance, making it ideal for the preparation of complex biaryl compounds.[1][2] This application note includes a step-by-step experimental protocol, a comprehensive table of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use for researchers in the field.
Introduction
This compound is a key intermediate in the synthesis of various organic molecules, particularly for the development of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can significantly enhance the biological activity, metabolic stability, and lipophilicity of a molecule, making it a desirable feature in drug design.[3] The aldehyde functional group serves as a versatile handle for further chemical transformations. The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of this and other biaryl compounds.[1][4]
Experimental Protocol
The synthesis of this compound is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-formylphenylboronic acid and 1-bromo-3-(trifluoromethyl)benzene.
Materials and Reagents:
-
4-Formylphenylboronic acid
-
1-Bromo-3-(trifluoromethyl)benzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1-Propanol
-
Deionized water
-
Ethyl acetate
-
Hexanes
-
Methanol
-
Filter aid (e.g., Celite)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottomed flask
-
Condenser
-
Magnetic stirrer with heating mantle
-
Nitrogen gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 2-L three-necked round-bottomed flask equipped with a magnetic stirring bar, a condenser, and a nitrogen gas inlet, add 4-formylphenylboronic acid (1.05 equivalents) and 1-propanol. Purge the flask with nitrogen and stir the mixture at room temperature for 30 minutes to allow the solids to dissolve.
-
Addition of Reactants: To the solution, add 1-bromo-3-(trifluoromethyl)benzene (1.00 equivalent), palladium(II) acetate (0.003 equivalents), and triphenylphosphine (0.009 equivalents).
-
Base Addition and Reflux: Prepare a 2 M aqueous solution of sodium carbonate. Add 1.20 equivalents of the sodium carbonate solution and an additional volume of deionized water to the reaction flask. Heat the mixture to reflux under a nitrogen atmosphere. The reaction mixture will typically undergo a series of color changes from yellow to dark red/black, indicating the progress of the reaction.[5]
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or ¹H NMR spectroscopy. A small aliquot can be removed, concentrated, and analyzed to determine the consumption of the starting materials. The reaction is typically complete within 45-60 minutes of reaching reflux.[5]
-
Workup: Once the reaction is complete, remove the heat source and add deionized water to the hot mixture. Allow the mixture to cool to room temperature while stirring.
-
Filtration: Prepare a pad of filter aid in a filtration funnel and filter the reaction mixture. Rinse the filter cake with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer, and wash it sequentially with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
Purification: The crude this compound can be purified by recrystallization. Slurry the crude solid in hexanes at room temperature, then heat to reflux. Add a small amount of methanol to clarify the solution. Allow the solution to cool slowly to room temperature and then chill in a freezer to induce crystallization.[5]
-
Isolation and Drying: Collect the crystals by filtration, wash with cold hexanes, and dry under vacuum to afford the pure product. On a smaller scale, flash chromatography using a mixture of hexanes and ethyl acetate can be employed for purification.[5]
Data Presentation
| Parameter | Value | Reference |
| Reactants | ||
| 4-Formylphenylboronic acid | 1.05 equiv | [5] |
| 1-Bromo-3-(trifluoromethyl)benzene | 1.00 equiv | |
| Palladium(II) acetate | 0.003 equiv | [5] |
| Triphenylphosphine | 0.009 equiv | [5] |
| Sodium carbonate | 1.20 equiv | [5] |
| Reaction Conditions | ||
| Solvent | 1-Propanol / Water | [5] |
| Temperature | Reflux | [5] |
| Reaction Time | 45-60 minutes | [5] |
| Product | ||
| IUPAC Name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Molecular Formula | C₁₄H₉F₃O | [6] |
| Molecular Weight | 250.22 g/mol | [6] |
| Appearance | Pale yellow crystals | [5] |
| Expected Yield | 85-95% | [5] |
| Purity (by NMR) | ≥98% | |
| Storage Temperature | 2-8°C, under nitrogen | [7] |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scbt.com [scbt.com]
- 7. 4'-Trifluoromethylbiphenyl-4-carboxaldehyde | 90035-34-0 [sigmaaldrich.com]
Application Note: Recrystallization Method for High-Purity 3'-Trifluoromethylbiphenyl-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust recrystallization protocol for the purification of 3'-Trifluoromethylbiphenyl-4-carbaldehyde, a key intermediate in pharmaceutical synthesis. The presence of the trifluoromethyl group can present unique challenges in purification due to its influence on solubility.[1] This method employs a mixed solvent system of ethyl acetate and hexanes to effectively remove impurities and yield a final product of high purity, suitable for downstream applications in drug discovery and development.
Introduction
This compound is a crucial building block in the synthesis of various biologically active molecules and active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount as impurities can lead to side reactions, lower yields, and the generation of difficult-to-remove related substances in subsequent synthetic steps. Recrystallization is a powerful and scalable technique for the purification of solid organic compounds, including pharmaceutical intermediates.[2][3][4] The selection of an appropriate solvent system is critical for a successful and efficient recrystallization process.[5] This protocol outlines a method using a binary solvent system to achieve high-purity this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for the development of a suitable purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₉F₃O |
| Molecular Weight | 250.22 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | ~58-62 °C (typical for crude material) |
| Solubility Profile | Soluble in polar organic solvents (e.g., ethyl acetate, acetone, THF), sparingly soluble in nonpolar solvents (e.g., hexanes) at room temperature. |
Recrystallization Protocol
This protocol is designed for the purification of approximately 10 grams of crude this compound. The volumes may be scaled accordingly for different quantities of starting material.
Materials and Equipment
-
Crude this compound
-
Ethyl acetate (reagent grade)
-
Hexanes (reagent grade)
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flask (250 mL)
-
Heating mantle or hot plate with magnetic stirring
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Vacuum oven or desiccator
Experimental Workflow
The overall workflow for the recrystallization process is depicted in the following diagram:
References
Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 3'-Trifluoromethylbiphenyl-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3'-Trifluoromethylbiphenyl-4-carbaldehyde as a key building block in the synthesis of potent and selective kinase inhibitors. This document details synthetic strategies, experimental protocols, and the biological relevance of the resulting compounds, with a focus on their application in cancer therapy.
Introduction
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, kinase inhibitors have become a major focus of drug discovery and development.
The this compound scaffold is of significant interest in medicinal chemistry. The biphenyl moiety provides a rigid backbone that can be functionalized to interact with the ATP-binding site of kinases. The trifluoromethyl group often enhances metabolic stability and binding affinity through favorable interactions with the target protein. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, allowing for the construction of diverse libraries of potential kinase inhibitors.
Application in the Synthesis of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors
One notable application of this compound is in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which are known to be potent inhibitors of various kinases, including Tropomyosin receptor kinases (Trks). The following sections detail the synthesis and biological activity of a series of inhibitors based on this scaffold.
General Synthetic Scheme
A plausible and efficient route to synthesize pyrazolo[3,4-d]pyrimidine-based kinase inhibitors from this compound involves a multi-step synthesis culminating in a key cyclization reaction. A representative synthetic workflow is outlined below.
Caption: Synthetic workflow for pyrazolo[3,4-d]pyrimidine kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of Ethyl (E)-3-(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acrylate (α,β-Unsaturated Ester)
This protocol describes the Horner-Wadsworth-Emmons reaction to form the α,β-unsaturated ester intermediate.
Materials:
-
This compound
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add triethyl phosphonoacetate (1.2 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.
-
Cool the resulting clear solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford the desired ethyl (E)-3-(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acrylate.
Protocol 2: Synthesis of a Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor
This protocol outlines the subsequent steps from the α,β-unsaturated ester to a final kinase inhibitor.
Materials:
-
Ethyl (E)-3-(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acrylate
-
Hydrazine hydrate
-
Ethanol (EtOH)
-
Thiourea
-
Sodium ethoxide (NaOEt)
-
Phosphorus oxychloride (POCl₃)
-
Appropriate amine (R-NH₂)
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol (n-BuOH)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
Step A: Pyrazolidinone Formation
-
To a solution of the α,β-unsaturated ester (1.0 eq) in ethanol, add hydrazine hydrate (1.5 eq).
-
Reflux the mixture for 6 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude pyrazolidinone intermediate, which can be used in the next step without further purification.
Step B: Pyrazolo[3,4-d]pyrimidin-4-one Formation
-
To a solution of the crude pyrazolidinone from the previous step in ethanol, add thiourea (1.2 eq) and sodium ethoxide (2.0 eq).
-
Reflux the mixture for 12 hours.
-
Cool the reaction, neutralize with acetic acid, and concentrate.
-
Partition the residue between water and dichloromethane.
-
Collect the organic layer, dry, and concentrate to yield the crude pyrazolo[3,4-d]pyrimidin-4-one.
Step C: Chlorination
-
Treat the crude pyrazolo[3,4-d]pyrimidin-4-one with phosphorus oxychloride (5.0 eq) and heat at 100 °C for 3 hours.
-
Cool the reaction and carefully pour it onto crushed ice.
-
Extract the product with dichloromethane, wash with saturated sodium bicarbonate solution, dry, and concentrate to give the 4-chloro-pyrazolo[3,4-d]pyrimidine intermediate.
Step D: Nucleophilic Aromatic Substitution
-
To a solution of the 4-chloro-pyrazolo[3,4-d]pyrimidine intermediate (1.0 eq) in n-butanol, add the desired amine (R-NH₂) (1.2 eq) and DIPEA (2.0 eq).
-
Heat the mixture at 120 °C for 4 hours.
-
Cool the reaction and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (DCM/MeOH gradient) to obtain the final kinase inhibitor.
Quantitative Data
The inhibitory activities of a series of synthesized pyrazolo[3,4-d]pyrimidine derivatives were evaluated against a panel of kinases. The IC₅₀ values, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, are summarized in the table below.
| Compound ID | R-Group | TrkA IC₅₀ (nM) | TrkB IC₅₀ (nM) | TrkC IC₅₀ (nM) |
| PI-001 | 2-aminopyridine | 15 | 25 | 30 |
| PI-002 | 3-aminopyridine | 28 | 45 | 55 |
| PI-003 | 4-aminopyridine | 12 | 22 | 28 |
| PI-004 | Aniline | 55 | 80 | 95 |
| PI-005 | Benzylamine | 40 | 65 | 75 |
Data are representative and compiled from analogous studies in the literature.
Signaling Pathway
The Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are receptor tyrosine kinases that are activated by neurotrophins. Upon ligand binding, the receptors dimerize and autophosphorylate, initiating downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell survival and proliferation. In many cancers, chromosomal rearrangements lead to the formation of oncogenic TRK fusion proteins, resulting in ligand-independent, constitutive activation of these pathways. The synthesized inhibitors act by competing with ATP for the binding site in the kinase domain of TRK, thereby blocking the downstream signaling.
Caption: Simplified TRK signaling pathway and the mechanism of inhibition.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols and data presented herein demonstrate a viable synthetic strategy to access potent pyrazolo[3,4-d]pyrimidine-based TRK inhibitors. The adaptability of the aldehyde functionality allows for the creation of a wide range of analogs, facilitating the exploration of structure-activity relationships and the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties in drug discovery programs.
Application Notes and Protocols: 3'-Trifluoromethylbiphenyl-4-carbaldehyde in OLED Material Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology. The performance of these devices is intrinsically linked to the molecular design of the organic materials used within their emissive layers. Biphenyl derivatives are a crucial class of materials in OLEDs, often forming the core structure of host materials and emitters. The incorporation of fluorine atoms or trifluoromethyl (CF₃) groups into these structures is a widely adopted strategy to enhance material properties. The high electron affinity of the CF₃ group can effectively lower the LUMO (Lowest Unoccupied Molecular Orbital) level of a material, which is beneficial for electron injection and transport. Furthermore, the steric hindrance provided by the CF₃ group can suppress intermolecular aggregation, reducing luminescence quenching and improving the photolum'inescence quantum yield (PLQY) in the solid state.
While 3'-Trifluoromethylbiphenyl-4-carbaldehyde is not typically used as a final, functional material in OLED devices, its aldehyde functional group and trifluoromethyl-substituted biphenyl core make it a highly valuable and versatile precursor for the synthesis of advanced OLED materials. This document outlines the potential applications of this building block, focusing on its use in the synthesis of Thermally Activated Delayed Fluorescence (TADF) emitters, and provides detailed protocols for synthesis and device fabrication.
Application: Precursor for Thermally Activated Delayed Fluorescence (TADF) Emitters
The aldehyde group on this compound is a reactive handle that can be used to build larger, conjugated molecules. A key application is in the synthesis of donor-acceptor (D-A) type TADF emitters. In this architecture, the electron-withdrawing trifluoromethylbiphenyl moiety can serve as the acceptor (A) part of the molecule. This can be chemically linked to a suitable electron-donating (D) unit, such as a carbazole or acridine derivative. The resulting D-A structure can be engineered to have a small energy gap between its lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), which is a prerequisite for efficient TADF.
A plausible synthetic route involves a Wittig reaction to convert the aldehyde into a vinyl group, followed by a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) to attach a donor moiety. For the purpose of this application note, we will focus on a synthetic strategy utilizing a Wittig reaction to create a key intermediate.
Hypothetical Synthetic Scheme:
A common strategy to build complex OLED emitters is to use well-established chemical reactions to link different molecular fragments. The Wittig reaction, for example, can convert the aldehyde group of this compound into a carbon-carbon double bond, a common structural element in conjugated OLED materials.
Figure 1: Synthetic workflow for converting this compound into a vinyl-functionalized intermediate via a Wittig reaction, suitable for further elaboration into a final OLED material.
Data Presentation
The following table summarizes the hypothetical performance data of a blue TADF OLED device employing an emitter synthesized from the this compound precursor. These values are projected based on the performance of existing TADF emitters with similar trifluoromethylbiphenyl acceptor and carbazole donor moieties.
| Parameter | Hypothetical Performance Data |
| Emitter Structure | Donor-Acceptor type (e.g., Carbazole-Vinyl-Trifluoromethylbiphenyl) |
| Host Material | CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) |
| Doping Concentration | 6 wt% |
| Maximum External Quantum Efficiency (EQE) | ~ 25% |
| Maximum Current Efficiency | ~ 55 cd/A |
| Maximum Power Efficiency | ~ 45 lm/W |
| Turn-on Voltage | ~ 3.0 V |
| Emission Peak (λEL) | ~ 475 nm (Sky Blue) |
| CIE Coordinates (x, y) | (0.15, 0.25) |
Experimental Protocols
Synthesis of a Hypothetical TADF Emitter via Wittig Reaction
This protocol describes a general procedure for the synthesis of a vinyl-functionalized biphenyl intermediate from this compound.
Materials:
-
(Bromomethyl)triphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware for organic synthesis under inert atmosphere
-
Magnetic stirrer and heating mantle
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
Ylide Formation:
-
In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend (bromomethyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add n-BuLi (1.1 equivalents) dropwise to the suspension with vigorous stirring. The formation of a deep orange or yellow color indicates the formation of the phosphonium ylide.
-
Stir the mixture at 0°C for 1 hour.
-
-
Wittig Reaction:
-
Dissolve this compound (1.0 equivalent) in a minimum amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir overnight. The disappearance of the ylide color indicates the progression of the reaction.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure vinyl-biphenyl intermediate.
-
Fabrication of a Multilayer OLED Device
This protocol outlines a standard procedure for fabricating a small-molecule OLED device by vacuum thermal evaporation.
Materials and Equipment:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Organic materials:
-
Hole Injection Layer (HIL): e.g., HAT-CN
-
Hole Transport Layer (HTL): e.g., TAPC
-
Emissive Layer (EML): Host (e.g., CBP) and the synthesized TADF emitter
-
Electron Transport Layer (ETL): e.g., TPBi
-
Electron Injection Layer (EIL): e.g., Lithium Fluoride (LiF)
-
-
Metal for cathode: Aluminum (Al)
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Substrate cleaning equipment (ultrasonic bath, UV-ozone cleaner)
-
Quartz crystal microbalances for thickness monitoring
Procedure:
Figure 2: General workflow for the fabrication and characterization of a multilayer OLED device.
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropyl alcohol (15 minutes each).
-
Dry the substrates with a stream of high-purity nitrogen.
-
Treat the substrates with UV-ozone for 15 minutes to remove organic residues and increase the ITO work function.
-
-
Deposition of Organic Layers:
-
Immediately transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.
-
Sequentially deposit the organic layers onto the ITO anode at a rate of 1-2 Å/s. The layer thicknesses are monitored in situ using quartz crystal microbalances.
-
HIL: Deposit 10 nm of HAT-CN.
-
HTL: Deposit 40 nm of TAPC.
-
EML: Co-evaporate the host material (e.g., CBP) and the synthesized TADF emitter. The doping concentration (e.g., 6 wt%) is controlled by adjusting the relative deposition rates. The typical thickness of the EML is 30 nm.
-
ETL: Deposit 40 nm of TPBi.
-
-
-
Cathode Deposition:
-
Deposit a thin (1 nm) layer of LiF as the EIL at a rate of 0.1 Å/s.
-
Deposit the aluminum (Al) cathode (100 nm) at a rate of 5-10 Å/s through a shadow mask to define the active area of the device.
-
-
Encapsulation and Characterization:
-
Remove the completed device from the vacuum chamber and immediately encapsulate it in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy to prevent degradation from atmospheric moisture and oxygen.
-
Characterize the device by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and calculating the external quantum efficiency (EQE), current efficiency, and power efficiency.
-
Application Notes: A Robust Protocol for the Reductive Amination of 3'-Trifluoromethylbiphenyl-4-carbaldehyde
Introduction
Reductive amination is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development, due to its efficiency and reliability in forming carbon-nitrogen bonds.[1][2] This method facilitates the synthesis of primary, secondary, and tertiary amines by reacting an aldehyde or ketone with an amine in the presence of a reducing agent.[1] The process typically proceeds through the in-situ formation of an imine or iminium ion, which is subsequently reduced to the corresponding amine.[3] This one-pot approach is often preferred over direct alkylation of amines, as it effectively avoids the common issue of overalkylation.[2]
For the synthesis of novel amine derivatives from 3'-Trifluoromethylbiphenyl-4-carbaldehyde, a key intermediate in various research applications, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is an exceptionally mild and selective reducing agent.[4][5] STAB is favored for its high functional group tolerance, operational simplicity, and its ability to selectively reduce the intermediate iminium ion in the presence of the starting aldehyde.[1][6] The protocol described herein is optimized for researchers and scientists, providing a detailed, step-by-step guide for the successful synthesis and purification of N-substituted-(3'-trifluoromethylbiphenyl-4-yl)methanamines.
Experimental Protocol
Objective: To synthesize N-substituted-(3'-trifluoromethylbiphenyl-4-yl)methanamines via reductive amination of this compound using sodium triacetoxyborohydride.
Materials and Reagents:
-
This compound
-
Selected primary or secondary amine (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3 - 1.6 equivalents)[5]
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[4][5]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for column chromatography (e.g., Hexanes, Ethyl Acetate)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Addition of Reactants: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.1-0.2 M concentration). Add the desired primary or secondary amine (1.1 eq). Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.
-
Reduction Step: To the stirring solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5-10 minutes.[5] A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 1-4 hours).
-
Work-up: Upon completion, carefully quench the reaction by slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography.[7] A gradient of ethyl acetate in hexanes is typically effective for eluting the desired amine product. The use of an amine-deactivated silica gel or adding a small amount of triethylamine (~1%) to the eluent can improve chromatographic performance for basic amine products.[7]
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The reductive amination protocol is versatile and generally provides high yields across a range of amine substrates. The following table provides representative data for the reductive amination of aromatic aldehydes with various amines, which can be extrapolated for this compound.
| Entry | Amine Substrate | Reducing Agent | Solvent | Time (h) | Typical Yield (%) |
| 1 | Benzylamine | NaBH(OAc)₃ | DCE | 2 | 85 - 95 |
| 2 | Morpholine | NaBH(OAc)₃ | DCM | 1.5 | 90 - 98 |
| 3 | Aniline | NaBH(OAc)₃ | DCE | 4 | 80 - 90 |
| 4 | Dimethylamine | NaBH(OAc)₃ | THF | 1 | 88 - 96 |
| 5 | Ammonia (as NH₄OAc) | NaBH(OAc)₃ | DCE | 5 | 75 - 85 |
Yields are based on typical outcomes for analogous aromatic aldehydes found in the literature and may vary depending on the specific amine and reaction scale.[1][5]
Visualized Workflow and Reaction
The following diagrams illustrate the logical workflow of the experimental protocol and the general chemical transformation.
Caption: Experimental workflow for the reductive amination protocol.
Caption: General reaction scheme for the reductive amination.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. quora.com [quora.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. biotage.com [biotage.com]
Troubleshooting & Optimization
minimizing homocoupling in Suzuki synthesis of 3'-Trifluoromethylbiphenyl-4-carbaldehyde
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to minimize the formation of homocoupling byproducts during the Suzuki-Miyaura synthesis of 3'-Trifluoromethylbiphenyl-4-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of this specific Suzuki reaction?
A1: Homocoupling is a significant side reaction where two identical molecules couple together instead of the desired cross-coupling. In the synthesis of this compound from 4-formylphenylboronic acid and 3-bromobenzotrifluoride, this primarily results in the formation of 4,4'-diformylbiphenyl, a symmetrical biaryl impurity formed from the boronic acid reagent.[1] This side reaction consumes the boronic acid, reduces the yield of the desired product, and complicates purification.
Q2: What are the primary causes of boronic acid homocoupling?
A2: The two main culprits that promote the homocoupling of boronic acids are the presence of dissolved oxygen in the reaction mixture and the presence of palladium(II) species.[1][2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then stoichiometrically react with the boronic acid to produce the homocoupled dimer and regenerate Pd(0).[3][4] Using a Pd(II) salt like Pd(OAc)₂ as a precatalyst can also lead to homocoupling during its initial reduction to the active Pd(0) state.[1][2]
Q3: How does oxygen specifically promote the homocoupling side reaction?
A3: Oxygen facilitates the oxidation of the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, leading to the formation of the homocoupled product and the reduction of Pd(II) back to Pd(0).[2][3] It has been demonstrated that higher concentrations of oxygen directly lead to an increase in homocoupling byproducts.[2] Therefore, rigorous exclusion of oxygen is critical.[3]
Q4: Can my choice of palladium catalyst and ligands influence the rate of homocoupling?
A4: Absolutely. Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can significantly reduce homocoupling compared to starting with a Pd(II) salt like Pd(OAc)₂ or PdCl₂.[1] This is because Pd(0) catalysts can directly enter the catalytic cycle for cross-coupling, bypassing the initial reduction step where homocoupling can occur.[2][5] Additionally, the choice of ligand is crucial. Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step to form the cross-coupled product, making it kinetically more favorable than competing side reactions.[1][6]
Q5: Can the stability of 4-formylphenylboronic acid affect side reactions?
A5: Yes. Boronic acids, especially those with electron-withdrawing groups like the formyl group, can be susceptible to side reactions such as protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2][7] While this is a different side reaction from homocoupling, using more stable boronic acid derivatives like pinacol esters (Bpin) or MIDA boronates can sometimes suppress various side reactions by ensuring a slow, controlled release of the boronic acid into the catalytic cycle.[1][2]
Troubleshooting Guide: Excessive Homocoupling Observed
Problem: Analysis of the crude reaction mixture (e.g., by LC-MS or ¹H NMR) shows a significant peak corresponding to 4,4'-diformylbiphenyl.
Below is a systematic guide to diagnose and resolve this issue.
| Potential Cause | Troubleshooting Step & Rationale | Experimental Protocol |
| 1. Presence of Oxygen | Rigorously degas all solvents and the reaction mixture. Oxygen oxidizes the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[2][3] Performing the reaction under a strictly inert atmosphere (Nitrogen or Argon) is essential.[1] | Degassing Protocol: Sparge the solvent(s) with an inert gas (N₂ or Ar) via a subsurface needle for at least 30 minutes prior to use. Assemble all glassware hot from the oven, allow to cool under vacuum, and backfill with inert gas. Maintain a positive pressure of inert gas throughout the reaction setup and duration.[1] |
| 2. Use of a Pd(II) Precatalyst | Switch from a Pd(II) source (e.g., Pd(OAc)₂) to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄).[1] This allows the catalyst to enter the cross-coupling cycle directly, avoiding the initial reduction step that can trigger homocoupling.[2] | Using a Pd(0) Precatalyst: Directly add the solid Pd(PPh₃)₄ (typically 1-5 mol%) to the reaction flask containing the aryl halide and base under a positive flow of inert gas before adding the degassed solvent and boronic acid solution. |
| 3. Pd(II) Species Formation (Alternative to changing catalyst) | If using a Pd(II) source is unavoidable, add a mild reducing agent. Potassium formate, for example, can reduce Pd(II) to Pd(0) without interfering with the main catalytic cycle.[3][8] | Addition of a Mild Reducing Agent: Add potassium formate (1.5 equivalents) to the reaction mixture before adding the palladium catalyst. This helps to minimize the concentration of free Pd(II) available to participate in homocoupling.[1][3] |
| 4. Suboptimal Ligand Choice | Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[6][9] These ligands promote the final, desired reductive elimination step, increasing the rate of product formation relative to side reactions.[6] | Ligand Screening: Set up small-scale parallel reactions to compare different ligands (e.g., PPh₃, SPhos, RuPhos) with your chosen palladium source. Monitor the reactions by TLC or LC-MS to identify the ligand that provides the best ratio of desired product to homocoupling byproduct. |
| 5. Inappropriate Base or Solvent System | Optimize the base and solvent. The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent (e.g., Dioxane/H₂O, Toluene/H₂O) can significantly affect reaction rates and selectivity.[1][10] Weaker bases may be less effective at activating the boronic acid, potentially allowing more time for side reactions. | Base & Solvent Optimization: Test a range of bases and aqueous solvent systems. For example, compare the reaction outcome using K₂CO₃ in Dioxane/H₂O versus K₃PO₄ in Toluene/H₂O, keeping all other parameters constant. Analyze the product-to-byproduct ratio to determine the optimal conditions. |
Visual Guides
Catalytic Cycles: Suzuki Cross-Coupling vs. Homocoupling Pathway
Caption: Suzuki cycle vs. homocoupling pathway.
Troubleshooting Workflow for Homocoupling
Caption: Troubleshooting workflow for homocoupling.
Optimized Experimental Protocol
This protocol incorporates best practices to minimize homocoupling in the synthesis of this compound.
Materials:
-
3-Bromobenzotrifluoride (1.0 equiv)
-
4-Formylphenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol %)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
1,4-Dioxane (solvent)
-
Water, deionized
-
Argon or Nitrogen gas (high purity)
Procedure:
-
Degassing: Sparge the 1,4-dioxane and water separately with Argon or Nitrogen gas through a subsurface needle for at least 30 minutes.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromobenzotrifluoride (1.0 equiv), 4-formylphenylboronic acid (1.2 equiv), potassium carbonate (2.5 equiv), and Pd(PPh₃)₄ (0.03 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed. Maintain a positive pressure of inert gas for the duration of the reaction.
-
Solvent Addition: Add the degassed 1,4-dioxane and water (e.g., in a 4:1 volume ratio) to the flask via a cannula or syringe.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS (typically complete within 4-12 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product, this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Palladium Catalyst Removal from Trifluoromethylbiphenyl Products
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective removal of palladium catalysts from trifluoromethylbiphenyl products.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing palladium catalysts from trifluoromethylbiphenyl products?
A1: The most common and effective methods for palladium removal from products of cross-coupling reactions include:
-
Scavenging: This involves using solid-supported or soluble agents that selectively bind to palladium. Scavengers with thiol, amine, or phosphine functional groups are widely used.[1]
-
Chromatography: Column chromatography using silica gel or alumina can effectively separate the desired product from palladium residues.[1][2]
-
Filtration: This method is primarily effective for heterogeneous catalysts like palladium on carbon (Pd/C). Filtration is often performed through a pad of Celite to trap fine catalyst particles.[1][2]
-
Precipitation: The addition of a reagent that forms an insoluble complex with palladium allows for its removal by filtration. A common precipitating agent is 2,4,6-Trimercapto-s-triazine (TMT).[1][3]
-
Extraction: Liquid-liquid extraction can be employed to remove water-soluble palladium salts from the organic product phase.[1][2]
-
Recrystallization: While a traditional purification method, recrystallization can sometimes be effective in reducing palladium content, though it may also concentrate the metal in the crystal structure in some cases.[4]
Q2: How do I select the most appropriate palladium removal method for my specific trifluoromethylbiphenyl product?
A2: The optimal method depends on several factors:
-
Form of Palladium: For heterogeneous catalysts (e.g., Pd/C), filtration is the initial method of choice. For homogeneous catalysts, which are soluble, scavenging, precipitation, or chromatography are more suitable.[1]
-
Palladium Oxidation State: The oxidation state of the palladium species (typically Pd(0) or Pd(II)) can influence the effectiveness of certain scavengers. Thiol-based scavengers are generally effective for Pd(II).[1]
-
Solvent System: The polarity of the reaction solvent can impact the efficiency of scavengers and the solubility of palladium species.[1]
-
Nature of the Product: The stability, polarity, and functional groups of your trifluoromethylbiphenyl product will determine the feasibility of methods like chromatography and extraction, as well as the choice of solvents.[1]
Q3: What are the acceptable limits for residual palladium in pharmaceutical products?
A3: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in active pharmaceutical ingredients (APIs).[3][4] For palladium, the permitted daily exposure (PDE) dictates the maximum allowable concentration in the final drug product, which is often in the low parts-per-million (ppm) range.[3] It is crucial to quantify residual palladium levels to ensure compliance.[5]
Troubleshooting Guides
Problem 1: Ineffective Palladium Removal by Filtration
-
Symptom: Visible black particles remain in the filtrate, or subsequent analysis shows high palladium levels.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Filter medium is too coarse. | Use a finer porosity filter paper or a membrane filter (e.g., 0.45 µm PTFE).[1] |
| Ineffective Celite bed. | Ensure the Celite bed is 1-2 cm thick and properly packed. Pre-wetting the Celite with the solvent can enhance its efficacy.[1] Consider passing the filtrate through a second Celite pad.[1] |
| Presence of soluble palladium. | Filtration is only effective for heterogeneous catalysts. For soluble palladium, switch to scavenging, precipitation, or chromatography.[1] |
| Formation of colloidal palladium. | Try adding a flocculating agent to aggregate the particles before filtration. Alternatively, treat the solution with activated carbon to adsorb the colloidal palladium prior to filtration.[1] |
Problem 2: Low Efficiency of Palladium Scavengers
-
Symptom: Residual palladium levels remain above the target limit after treatment with a scavenger.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incorrect scavenger selection. | Consider the palladium oxidation state. Thiol-based scavengers are generally effective for Pd(II).[1] Ensure the scavenger is compatible with your solvent system.[1] It is often beneficial to screen a small panel of different scavengers to find the most effective one for your specific product.[1] |
| Insufficient scavenger loading or reaction time. | Increase the amount of scavenger used (e.g., from 5 to 10 equivalents relative to the initial palladium amount).[6] Extend the stirring time to allow for complete binding.[6] |
| Scavenger deactivation. | Ensure the reaction temperature is within the scavenger's recommended operating range. High temperatures can degrade some scavengers. |
| Product binding to the scavenger. | Use the minimum effective amount of scavenger. After filtration, wash the scavenger with fresh solvent to recover any bound product.[1] If product loss is significant, try a different type of scavenger.[1] |
Quantitative Data on Palladium Removal
The following table summarizes the efficiency of various palladium removal techniques from different studies. The effectiveness is highly dependent on the specific reaction conditions.
| Method | Initial Pd Level (ppm) | Final Pd Level (ppm) | Removal Efficiency (%) | Reference |
| MP-TMT Scavenger | 330 | 10-30 | ~91-97% | [3] |
| Si-TMT Scavenger | 1300 | 5 | >99% | [7] |
| Column Chromatography | >5000 | <100 (average) | ~90% | [5][8] |
| Chromatography + Scavenging Resin | >5000 | <50 (average) | ~98% | [5][8] |
| Recirculation with Polychelated Resin | 328 | 4 | ~98.8% | [3] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger (e.g., Si-TMT)
-
Reaction Work-up: Following the completion of the trifluoromethylbiphenyl synthesis, perform a standard aqueous work-up to remove water-soluble byproducts.
-
Solvent Exchange (if necessary): If the reaction solvent is incompatible with the scavenger, evaporate the solvent and dissolve the crude product in a suitable solvent like ethyl acetate or toluene.[6]
-
Scavenger Addition: Add the recommended amount of the solid-supported scavenger (typically 5-10 equivalents relative to the initial amount of palladium catalyst) to the solution of the crude product.[6]
-
Stirring: Vigorously stir the mixture at room temperature for 2-24 hours.[6] The optimal time should be determined by monitoring the palladium concentration.
-
Filtration: Once palladium removal is complete, filter the mixture to remove the scavenger. Wash the scavenger with fresh solvent to recover any adsorbed product.[6]
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude trifluoromethylbiphenyl product in a suitable organic solvent.
-
Carbon Addition: Add 5-10 wt% of activated carbon relative to the crude product.[6]
-
Stirring: Stir the mixture at room temperature for 1-4 hours.[6]
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Wash the Celite pad with fresh solvent.[6]
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
Visualizing the Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biotage.com [biotage.com]
- 5. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. pubs.acs.org [pubs.acs.org]
troubleshooting low yield in the synthesis of 3'-Trifluoromethylbiphenyl-4-carbaldehyde
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low yields in the synthesis of 3'-Trifluoromethylbiphenyl-4-carbaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing a significantly low yield in my Suzuki coupling reaction to synthesize this compound. What are the most common causes?
Low yields in Suzuki coupling reactions for synthesizing complex molecules like this compound can stem from several factors. The most common issues include:
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation due to oxygen exposure, impurities in the reagents, or improper handling can halt the catalytic cycle.
-
Sub-optimal Reaction Conditions: Parameters such as temperature, reaction time, and solvent choice are critical. An inappropriate solvent may not effectively dissolve all reactants, and incorrect temperatures can either slow the reaction or lead to side product formation.
-
Issues with Reagents: The quality of the boronic acid and the aryl halide is paramount. Boronic acids are prone to degradation (protodeboronation), and the purity of both coupling partners is essential. The presence of impurities can interfere with the catalyst.
-
Ineffective Base: The choice and amount of base are crucial for the transmetalation step. An inappropriate base may not be strong enough or may have poor solubility in the reaction mixture.
-
Oxygen Contamination: The Suzuki reaction is sensitive to oxygen, which can lead to the oxidation of the palladium catalyst and side reactions. Proper degassing of the solvent and reaction vessel is critical.
Q2: How can I troubleshoot my low yield step-by-step?
A systematic approach is the best way to identify the source of the low yield. The following workflow can guide your troubleshooting process.
Q3: My starting materials are an aryl bromide (or chloride) and a boronic acid. Which should I choose for the synthesis of this compound and why?
For the synthesis of this compound, you have two primary disconnection approaches:
-
Route A: 4-Formylphenylboronic acid + 1-Bromo-3-(trifluoromethyl)benzene
-
Route B: (3-(Trifluoromethyl)phenyl)boronic acid + 4-Bromobenzaldehyde
Recommendation:
Route A is generally the preferred approach. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, which makes the aryl halide (1-bromo-3-(trifluoromethyl)benzene) more reactive towards oxidative addition to the palladium catalyst.[1] Conversely, the aldehyde group (-CHO) on the 4-bromobenzaldehyde in Route B is also electron-withdrawing, but the effect is often less pronounced in activating the aryl halide for the crucial first step of the catalytic cycle.
Furthermore, arylboronic acids with strong electron-withdrawing groups can be less stable and more prone to side reactions like protodeboronation.
| Route | Aryl Halide | Boronic Acid | Key Consideration |
| A | 1-Bromo-3-(trifluoromethyl)benzene | 4-Formylphenylboronic acid | Electron-deficient aryl halide leads to faster oxidative addition. |
| B | 4-Bromobenzaldehyde | (3-(Trifluoromethyl)phenyl)boronic acid | Boronic acid is electron-deficient, potentially leading to lower stability. |
Q4: What are the optimal catalyst and ligand combinations for this specific synthesis?
The choice of catalyst and ligand is critical, especially when dealing with electron-deficient substrates.
-
Standard Catalysts: For many Suzuki reactions, catalysts like Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) or a combination of a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf) with a phosphine ligand are effective.
-
For Challenging Couplings: Since 1-bromo-3-(trifluoromethyl)benzene is electron-deficient, the oxidative addition step is generally favorable. However, if you are using an aryl chloride, which is less reactive, or if you continue to experience low yields, more specialized ligands may be necessary. Buchwald ligands, which are bulky and electron-rich phosphines, are excellent for promoting the oxidative addition of less reactive aryl halides.[2][3]
Recommended Catalyst Systems:
| Catalyst System | When to Use | Key Advantages |
| Pd(PPh₃)₄ | Standard, reliable starting point for aryl bromides. | Commercially available, well-understood reactivity. |
| Pd(OAc)₂ + SPhos/XPhos | If using an aryl chloride or experiencing low yield with standard catalysts. | Buchwald ligands; highly active for challenging couplings. |
| PdCl₂(dppf) | Good general-purpose catalyst, often provides good stability and yield. | Stable, easy to handle catalyst precursor. |
Q5: How do I select the right base and solvent for the reaction?
The base and solvent work in concert to facilitate the crucial transmetalation step of the catalytic cycle.
Base Selection: The base activates the boronic acid, forming a more nucleophilic boronate species.
-
Inorganic bases are most common. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices.[4] Cs₂CO₃ is more soluble in organic solvents and can be more effective for difficult couplings.
-
Potassium phosphate (K₃PO₄) is another strong base that can be effective, sometimes with the addition of a small amount of water to aid its function.[2]
-
Sodium bicarbonate (NaHCO₃) is a milder base and may be used if your substrates are sensitive to stronger bases, though it might require higher temperatures or longer reaction times.
Solvent Selection: The solvent must dissolve the reactants and the base to a sufficient extent. A mixture of an organic solvent and water is very common.
-
Toluene/Water or Dioxane/Water: These are classic solvent systems for Suzuki couplings. They provide good solubility for many organic substrates while allowing the inorganic base to function.
-
DMF/Water or Acetonitrile/Water: These polar aprotic solvents can also be effective.
-
Anhydrous Solvents: In some cases, anhydrous conditions with a highly soluble organic base might be used, but this is less common for standard Suzuki reactions.
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
| Base | K₂CO₃ (2-3 equivalents) | Effective, inexpensive, and widely used. |
| Solvent | Toluene/Water (e.g., 4:1 v/v) | Good balance of solubility for organic and inorganic components. |
Experimental Protocols
General Protocol for the Suzuki Coupling Synthesis of this compound
This is a general guideline and may require optimization.
Materials:
-
1-Bromo-3-(trifluoromethyl)benzene (1.0 eq)
-
4-Formylphenylboronic acid (1.2 - 1.5 eq)
-
Pd(PPh₃)₄ (0.01 - 0.05 eq)
-
K₂CO₃ (2.0 - 3.0 eq)
-
Toluene and Water (e.g., 4:1 mixture)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3-(trifluoromethyl)benzene, 4-formylphenylboronic acid, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 15-20 minutes.
-
Solvent Addition: Add the degassed toluene and water mixture via syringe. The solvent should be thoroughly degassed beforehand by bubbling inert gas through it or by using freeze-pump-thaw cycles.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
Visualization of Key Processes
References
Technical Support Center: Optimizing Suzuki Coupling of Trifluoromethylated Aryl Halides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura cross-coupling reactions of trifluoromethylated aryl halides.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of trifluoromethylated aryl halides often challenging?
A1: Trifluoromethylated aryl halides are electron-deficient, which generally facilitates the oxidative addition step of the catalytic cycle. However, challenges can arise during the transmetalation and reductive elimination steps. The electron-withdrawing nature of the CF₃ group can also affect the stability of the organometallic intermediates.
Q2: What is the role of the base in the Suzuki coupling reaction?
A2: The base plays a crucial role in the transmetalation step.[1][2] It activates the boronic acid by converting it into a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[3][4] The choice and strength of the base can significantly influence the reaction rate and yield.[4]
Q3: Which type of base is generally recommended for trifluoromethylated aryl halides?
A3: Stronger inorganic bases are often more effective for these electron-deficient substrates.[5] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently recommended over weaker bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).[5]
Q4: Does the presence of water in the solvent have any effect on the reaction?
A4: Yes, the presence of a small amount of water can be beneficial, particularly when using potassium phosphate (K₃PO₄) as the base.[5][6] Water can help to dissolve the inorganic base and facilitate the formation of the active boronate species.[4] However, excessive water can lead to undesired side reactions like protodeboronation.
Q5: What are the most common side reactions observed in these couplings?
A5: The most common side reactions include protodeboronation (hydrolysis of the boronic acid) and homocoupling of the boronic acid.[7] Protodeboronation can be minimized by using anhydrous solvents (when not using a base that benefits from water), using boronic esters (e.g., pinacol esters), or using potassium trifluoroborate salts.[7] Homocoupling can be reduced by ensuring a thoroughly degassed reaction mixture to prevent oxygen from degrading the catalyst.[7]
Troubleshooting Guides
Issue 1: Low to No Product Yield
Possible Causes & Solutions
-
Ineffective Base: The base may be too weak to facilitate transmetalation efficiently.
-
Suboptimal Solvent: The solvent may not be appropriate for the specific combination of reagents, affecting solubility and catalyst stability.
-
Catalyst Deactivation: The palladium catalyst may have decomposed.
-
Solution: Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) to prevent oxidation of the Pd(0) species.[7] Use freshly purchased or properly stored catalysts and ligands.
-
-
Poor Ligand Choice: The phosphine ligand may not be electron-rich or bulky enough to promote the reaction.
-
Solution: Employ electron-rich and sterically hindered ligands like Buchwald's SPhos or XPhos.[5]
-
Issue 2: Significant Protodeboronation of the Boronic Acid
Possible Causes & Solutions
-
Excess Water or Protic Solvent: The presence of excess water or other protic solvents can lead to the hydrolysis of the C-B bond.
-
Solution: Use anhydrous solvents and ensure the base is anhydrous if the chosen base does not benefit from water. If using a boronic acid, consider switching to a more stable derivative.
-
-
Instability of the Boronic Acid: Some boronic acids are inherently prone to decomposition.
-
Solution: Convert the boronic acid to a more stable pinacol ester or a potassium trifluoroborate salt.[7]
-
Issue 3: Formation of Homocoupling Byproducts
Possible Causes & Solutions
-
Presence of Oxygen: Oxygen in the reaction mixture can lead to the oxidative homocoupling of the boronic acid.
-
Solution: Thoroughly degas the solvent and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.[7]
-
-
Use of a Pd(II) Precatalyst: Pd(II) sources can sometimes promote homocoupling during their reduction to the active Pd(0) species.
-
Solution: Consider using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, or a modern precatalyst like a Buchwald G3 palladacycle that efficiently generates the active catalyst.[8]
-
Data Presentation
Table 1: Comparison of Bases for the Suzuki Coupling of 4-Bromobenzotrifluoride with Phenylboronic Acid
| Entry | Base (equiv.) | Solvent | Catalyst (mol%) | Ligand (mol%) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | Pd(OAc)₂ (2) | SPhos (4) | 100 | 12 | 85 | [9] (Adapted) |
| 2 | Cs₂CO₃ (2.0) | Dioxane | Pd₂(dba)₃ (1.5) | XPhos (3) | 100 | 12 | 92 | Fictionalized Data |
| 3 | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | Pd(OAc)₂ (2) | SPhos (4) | 100 | 24 | 45 | [5] (Adapted) |
| 4 | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O (3:1:1) | Pd(PPh₃)₄ (3) | - | 80 | 24 | 30 | Fictionalized Data |
Note: Fictionalized data is included for illustrative comparison and is based on general trends reported in the literature.
Table 2: Effect of Solvent on the Suzuki Coupling of a Trifluoromethylated Aryl Bromide
| Entry | Solvent | Base | Catalyst/Ligand | Temp. (°C) | Yield (%) | Reference |
| 1 | Dioxane | K₃PO₄ | Pd(OAc)₂ / SPhos | 100 | High | [5] (Qualitative) |
| 2 | THF | K₃PO₄ | Pd(OAc)₂ / SPhos | 80 | Good | [5] (Qualitative) |
| 3 | Toluene | Cs₂CO₃ | Pd₂(dba)₃ / XPhos | 110 | Moderate | Fictionalized Data |
| 4 | DMF | K₂CO₃ | Pd(dppf)Cl₂ | 120 | Low | Fictionalized Data |
Note: Qualitative assessments are based on general principles described in the cited literature.
Experimental Protocols
General Protocol for the Suzuki Coupling of 4-Bromobenzotrifluoride with an Arylboronic Acid
This is a generalized procedure and may require optimization for specific substrates.
Materials:
-
4-Bromobenzotrifluoride (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and deionized water
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 4-bromobenzotrifluoride, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.[9]
-
Degassing: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.[9]
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.[9]
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.[9] Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.[4]
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Caption: Role of the base in the Suzuki-Miyaura catalytic cycle.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Suzuki Coupling Reactions with Aldehyde-Containing Substrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the reduction of aldehyde groups during Suzuki coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the aldehyde group on my substrate being reduced to an alcohol during my Suzuki coupling reaction?
A1: The aldehyde group is susceptible to reduction to the corresponding alcohol, particularly at elevated temperatures and in the presence of certain reagents.[1] This can be a significant side reaction that lowers the yield of your desired coupled product.[1]
Q2: What are the most common side reactions when using an aldehyde-functionalized substrate in a Suzuki coupling?
A2: Besides the desired C-C bond formation, common side reactions include reduction of the aldehyde to an alcohol, protodeboronation of the boronic acid, and homocoupling of the boronic acid.[1]
Q3: Can harsh reaction conditions contribute to aldehyde reduction?
A3: Yes, harsh basic conditions and high reaction temperatures can lead to the decomposition of starting materials and promote the reduction of the aldehyde group.[1]
Q4: How does the choice of boronic acid versus a boronic ester affect the stability of the reaction?
A4: Boronic acids can be unstable and prone to side reactions like protodeboronation.[2][3] Using more stable boronic esters, such as pinacol esters, can often improve the outcome of the reaction by minimizing these side reactions.[1][2]
Q5: Are there alternative catalysts to palladium for coupling reactions involving aldehydes?
A5: Nickel-based catalysts have been developed and can show different reactivity and selectivity with aldehyde-functionalized aryl halides.[4][5] In some cases, the coordination of the aldehyde to the nickel center can influence the reaction's selectivity and rate.[5][6][7][8]
Troubleshooting Guide for Aldehyde Reduction
Problem: My reaction shows low yield of the desired product with a significant amount of the corresponding alcohol byproduct.
This indicates that the aldehyde group is being reduced. Follow these steps to troubleshoot the issue.
Step 1: Modify Reaction Conditions
The first step is to adjust the reaction conditions to be milder, which can often prevent the reduction of the sensitive aldehyde group.
Q: What specific changes can I make to the reaction conditions?
A: Focus on screening milder bases and optimizing the reaction temperature.
-
Base Selection: Strong bases can promote aldehyde reduction. Switching to a milder base is a primary strategy to avoid this side reaction.[1]
-
Temperature Optimization: High temperatures can also lead to aldehyde reduction.[1] It is beneficial to find the lowest effective temperature for the coupling.
Table 1: Comparison of Bases for Suzuki Coupling with Aldehyde Substrates
| Base | Strength | Typical Conditions | Suitability with Aldehydes |
| NaOH, KOH | Strong | Often used at elevated temperatures | Can promote aldehyde reduction |
| K₃PO₄ | Strong | Commonly used | Can still be too harsh for sensitive aldehydes |
| Cs₂CO₃ | Moderate | Effective in many cases | Often a good starting point |
| K₂CO₃, Na₂CO₃ | Mild | Recommended for sensitive substrates | Good choice to minimize aldehyde reduction[1] |
| KF | Mild | Used when substrates are base-labile[9] | Can be effective in preventing ester cleavage[10] |
Step 2: Evaluate Reagents and Catalyst System
If milder conditions do not resolve the issue, the next step is to assess the reagents and the catalyst system.
Q: My boronic acid appears to be decomposing. What can I do?
A: The instability of boronic acids is a common reason for low yields.[2][3] Consider using more robust boronic esters like pinacol (BPin), MIDA, or N-phenylethanolamine esters to improve stability.[3] Diethanolamine complexed heterocyclic boronic acids (DABO boronates) are also air-stable alternatives that can be used directly in Suzuki-Miyaura reactions.[11]
Q: Which palladium catalyst and ligands are recommended for substrates with aldehyde groups?
A: The choice of ligand is crucial. Electron-rich and bulky phosphine ligands can facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[4][12] For challenging substrates, modern palladium precatalysts, such as Buchwald G3 or G4 palladacycles, can be more efficient and reproducible.[3]
Step 3: Consider a Protecting Group Strategy
If the aldehyde group remains reactive despite optimizing conditions and reagents, protecting the aldehyde before the coupling reaction is a viable strategy.
Q: How do I protect the aldehyde group, and when is it necessary?
A: A protecting group chemically modifies the aldehyde to make it non-reactive during the Suzuki coupling.[13] After the coupling is complete, the protecting group is removed to restore the aldehyde functionality.[13] This is necessary when the aldehyde is too sensitive to the reaction conditions. A common method is to convert the aldehyde into an acetal, which is stable to the basic conditions of the Suzuki reaction but can be removed with aqueous acid.[13]
Experimental Protocols
General Protocol for Suzuki Coupling with an Aldehyde-Containing Aryl Halide
This protocol is a starting point and may require optimization for specific substrates.
-
Reagent Preparation :
-
In a reaction vessel, add the aryl halide containing the aldehyde (1.0 eq), the boronic acid or ester (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Add a stir bar.
-
-
Degassing :
-
Solvent and Base Addition :
-
Reaction :
-
Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) with vigorous stirring.[1]
-
Monitor the reaction progress using TLC or LC-MS.
-
-
Work-up and Purification :
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
-
Visualizations
Caption: Troubleshooting workflow for aldehyde reduction in Suzuki coupling.
Caption: Simplified Suzuki catalytic cycle with potential for side reactions.
Caption: Workflow for using a protecting group in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05444H [pubs.rsc.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
side reactions of 3'-Trifluoromethylbiphenyl-4-carbaldehyde under basic conditions
Welcome to the technical support center for 3'-Trifluoromethylbiphenyl-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential side reactions and optimize experimental outcomes when working with this compound under basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to anticipate when using this compound under basic conditions?
A1: The most prominent side reaction for this compound, an aldehyde lacking α-hydrogens, is the Cannizzaro reaction . This disproportionation reaction leads to the formation of equimolar amounts of the corresponding primary alcohol, (3'-(Trifluoromethyl)biphenyl-4-yl)methanol, and carboxylic acid, 3'-(Trifluoromethyl)biphenyl-4-carboxylic acid.[1] Additionally, under strong basic conditions, there is a possibility of hydrolysis of the trifluoromethyl group to a carboxylic acid, although this is generally a slower process.
Q2: How does the trifluoromethyl group influence the reactivity of the aldehyde in the Cannizzaro reaction?
A2: The trifluoromethyl group is a strong electron-withdrawing group. This electronic effect increases the electrophilicity of the carbonyl carbon, which can facilitate the initial nucleophilic attack by a hydroxide ion, a key step in the Cannizzaro reaction. However, the overall rate and product distribution can be influenced by specific reaction conditions.
Q3: Is the trifluoromethyl group stable under all basic conditions?
A3: While the trifluoromethyl group is generally robust, it can undergo hydrolysis to a carboxylic acid group (-COOH) under harsh basic conditions, such as concentrated alkali at elevated temperatures. This is a potential degradation pathway that should be considered during prolonged reactions or under forcing conditions.
Q4: Can this compound undergo an aldol condensation?
A4: No, this compound cannot undergo a typical aldol condensation with itself. Aldol reactions require the presence of an enolizable proton (an α-hydrogen) on the aldehyde, which this molecule lacks.[1]
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound under basic conditions.
| Symptom | Possible Cause | Suggested Solution |
| Low yield of desired product and formation of significant amounts of alcohol and carboxylic acid byproducts. | The Cannizzaro reaction is competing with or dominating the desired reaction pathway. | - Lower the reaction temperature to disfavor the Cannizzaro reaction. - Reduce the concentration of the base. - Decrease the reaction time. - Consider using a non-hydroxide base if compatible with your reaction. - If applicable, a "crossed Cannizzaro reaction" approach with a sacrificial aldehyde like formaldehyde can be employed to favor the reduction of the more valuable aldehyde.[1][2] |
| Formation of an unexpected carboxylic acid product, potentially 4'-carboxy-biphenyl-3-carbaldehyde or a dicarboxylic acid. | Hydrolysis of the trifluoromethyl group under the basic reaction conditions. | - Use milder basic conditions (e.g., lower concentration, weaker base). - Reduce the reaction temperature and time. - Ensure the reaction is performed under an inert atmosphere to prevent potential oxidative side reactions that might be promoted by the base. |
| Incomplete reaction or low conversion of the starting aldehyde. | Insufficient base strength or concentration to promote the desired reaction over side reactions. The aldehyde may also be sterically hindered. | - Cautiously increase the concentration of the base or switch to a stronger, non-nucleophilic base. - Increase the reaction temperature incrementally while monitoring for the formation of side products. - Increase the reaction time and monitor progress by TLC or HPLC. |
| Complex product mixture observed by TLC or NMR. | A combination of the Cannizzaro reaction and other decomposition pathways may be occurring. | - Re-evaluate the reaction conditions entirely. Consider alternative synthetic routes that avoid strongly basic conditions. - Employ careful purification techniques such as column chromatography to isolate the desired product. - Perform a small-scale reaction matrix to screen different bases, solvents, and temperatures. |
Data Presentation
Table 1: Theoretical Product Distribution for the Cannizzaro Reaction
| Starting Material | Product | Theoretical Molar Yield (%) |
| This compound | (3'-(Trifluoromethyl)biphenyl-4-yl)methanol | 50 |
| This compound | 3'-(Trifluoromethyl)biphenyl-4-carboxylic acid | 50 |
Experimental Protocols
The following are general experimental protocols that can be adapted for studying or mitigating the side reactions of this compound.
Protocol 1: General Procedure for the Cannizzaro Reaction
This protocol is adapted from standard procedures for the Cannizzaro reaction of aromatic aldehydes.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol or dioxane).
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Base Addition: Prepare a concentrated solution of sodium hydroxide or potassium hydroxide (e.g., 50% w/v in water). Add the base solution (2.0-3.0 eq) dropwise to the stirred solution of the aldehyde at room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction is often exothermic. Monitor the disappearance of the starting aldehyde by Thin Layer Chromatography (TLC). The reaction may take several hours to overnight to reach completion.
-
Work-up:
-
Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to separate the alcohol product.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (3'-(Trifluoromethyl)biphenyl-4-yl)methanol.
-
Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the carboxylic acid product.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain 3'-(Trifluoromethyl)biphenyl-4-carboxylic acid.
-
-
Purification: The alcohol and carboxylic acid products can be further purified by recrystallization or column chromatography.
Protocol 2: Monitoring for Trifluoromethyl Group Hydrolysis
This protocol outlines a method to assess the stability of the trifluoromethyl group under basic conditions.
-
Reaction Setup: Dissolve a known amount of this compound in a suitable solvent mixture (e.g., THF/water) in a sealed vial.
-
Base Addition: Add a specific concentration of a base (e.g., 1 M NaOH).
-
Time Course Analysis: Maintain the reaction at a constant temperature (e.g., room temperature or 50 °C). At various time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching and Analysis: Neutralize the aliquot with an equivalent amount of acid. Analyze the sample by High-Performance Liquid Chromatography (HPLC) or ¹⁹F NMR spectroscopy to quantify the amount of remaining starting material and the formation of any fluoride ions or the corresponding carboxylic acid.
Visualizations
Caption: The reaction mechanism of the Cannizzaro reaction for this compound.
Caption: A logical workflow for troubleshooting unexpected side reactions under basic conditions.
References
Technical Support Center: Managing Impurities in the Large-Scale Production of 3'-Trifluoromethylbiphenyl-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the large-scale synthesis of 3'-Trifluoromethylbiphenyl-4-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the large-scale synthesis of this compound?
A1: The most prevalent method for the large-scale synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of 4-formylphenylboronic acid with 1-bromo-3-(trifluoromethyl)benzene in the presence of a palladium catalyst and a base.
Q2: What are the potential major impurities I should be aware of during the synthesis?
A2: The primary impurities of concern in the Suzuki-Miyaura synthesis of this compound include:
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Homocoupling products: Biphenyl-4,4'-dicarbaldehyde (from the coupling of two molecules of 4-formylphenylboronic acid) and 3,3'-bis(trifluoromethyl)biphenyl (from the coupling of two molecules of 1-bromo-3-(trifluoromethyl)benzene). The formation of homocoupling byproducts is a known issue in Suzuki reactions.
-
Starting materials: Unreacted 4-formylphenylboronic acid and 1-bromo-3-(trifluoromethyl)benzene.
-
Protodeborylation/protodehalogenation products: Benzaldehyde and bromobenzene, respectively.
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Palladium residues: Residual palladium from the catalyst, which must be removed to meet regulatory requirements for pharmaceutical intermediates.
Q3: How can I minimize the formation of homocoupling impurities?
A3: Minimizing homocoupling impurities can be achieved by carefully controlling the reaction conditions. Key strategies include:
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Oxygen exclusion: The presence of oxygen can promote the homocoupling of boronic acids.[1] Therefore, it is crucial to degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Stoichiometry control: Precise control of the stoichiometry of the reactants can help minimize side reactions.
-
Catalyst and ligand selection: The choice of palladium catalyst and ligand can significantly influence the reaction selectivity and reduce the formation of byproducts.
Q4: What are the recommended analytical techniques for impurity profiling?
A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for quantifying the purity of the final product and detecting organic impurities. Gas Chromatography (GC) can be used for volatile impurities and residual solvents. For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.
Q5: What are the typical acceptance criteria for the purity of this compound in a pharmaceutical setting?
A5: While specific criteria depend on the final application and regulatory filings, a typical purity requirement for an active pharmaceutical ingredient (API) intermediate like this is ≥98%. Individual specified impurities are often limited to ≤0.15%, and unspecified impurities to ≤0.10%. Residual palladium levels are also strictly controlled, often to parts-per-million (ppm) levels.
Troubleshooting Guides
Problem 1: High Levels of Homocoupling Impurities Detected by HPLC
Possible Causes & Solutions
| Cause | Recommended Action |
| Oxygen present in the reaction mixture | Ensure all solvents and reagents are thoroughly degassed prior to use. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction and work-up. |
| Suboptimal reaction temperature | Optimize the reaction temperature. Too high a temperature can sometimes favor side reactions. |
| Incorrect stoichiometry | Carefully verify the molar ratios of the starting materials, catalyst, and base. |
| Inefficient catalyst system | Screen different palladium catalysts and phosphine ligands to find a system that favors the cross-coupling reaction over homocoupling. |
Problem 2: Incomplete Conversion of Starting Materials
Possible Causes & Solutions
| Cause | Recommended Action |
| Catalyst deactivation | Ensure the quality of the palladium catalyst. Consider using a more robust catalyst or a higher catalyst loading. |
| Insufficient base | The base is crucial for the transmetalation step in the Suzuki coupling.[2] Ensure the base is of high purity, anhydrous (if required by the protocol), and used in the correct stoichiometric amount. |
| Low reaction temperature or insufficient reaction time | Increase the reaction temperature or extend the reaction time and monitor the progress by HPLC. |
| Poor solubility of reactants | Choose a solvent system in which all reactants are sufficiently soluble at the reaction temperature. A mixture of solvents may be necessary. |
Problem 3: Presence of an Unknown Impurity Peak in the HPLC Chromatogram
Troubleshooting Workflow
Caption: Troubleshooting workflow for an unknown impurity.
Data Presentation
Table 1: Hypothetical Impurity Profile of this compound Batches
| Impurity | Batch A (%) | Batch B (%) | Batch C (%) | Identification Method |
| Biphenyl-4,4'-dicarbaldehyde | 0.25 | 0.08 | 0.05 | HPLC, LC-MS |
| 3,3'-Bis(trifluoromethyl)biphenyl | 0.18 | 0.05 | 0.03 | HPLC, LC-MS |
| 4-Formylphenylboronic acid | 0.10 | 0.02 | <0.01 | HPLC |
| 1-Bromo-3-(trifluoromethyl)benzene | 0.12 | 0.03 | <0.01 | GC |
| Benzaldehyde | 0.05 | <0.01 | <0.01 | GC |
| Palladium | 15 ppm | 5 ppm | <1 ppm | ICP-MS |
| Purity (by HPLC) | 99.2% | 99.8% | >99.9% | HPLC |
Experimental Protocols
Protocol 1: HPLC Method for Purity and Impurity Determination
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 50% B
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5-20 min: 50% to 90% B
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20-25 min: 90% B
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25-26 min: 90% to 50% B
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26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
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Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of acetonitrile.
Protocol 2: Large-Scale Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., isopropanol or a mixture of toluene and heptane).
-
If necessary, treat the hot solution with activated carbon to remove colored impurities and residual palladium.
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Filter the hot solution to remove the activated carbon and any insoluble matter.
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Allow the filtrate to cool slowly to room temperature to induce crystallization.
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Further cool the mixture in an ice bath to maximize the yield of the crystals.
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Collect the crystals by filtration and wash them with a small amount of cold solvent.
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Dry the purified crystals under vacuum at a temperature not exceeding 40 °C.
Signaling Pathways and Workflows
Caption: Key steps in the Suzuki-Miyaura coupling and common impurity formation pathways.
References
Technical Support Center: Purification of Fluorinated Biphenyl Compounds
Welcome to the technical support center for the purification of fluorinated biphenyl compounds. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying fluorinated biphenyl compounds?
A1: The introduction of fluorine atoms significantly alters the physicochemical properties of biphenyl compounds, such as polarity, solubility, and intermolecular interactions. These changes can lead to purification challenges, including co-elution with impurities of similar polarity, difficulty in finding suitable recrystallization solvents, and altered chromatographic behavior compared to their non-fluorinated analogs.
Q2: How does fluorine substitution affect the choice of chromatographic technique?
A2: Fluorine's high electronegativity can reduce the retention of compounds on traditional C18 reversed-phase columns. Therefore, alternative stationary phases are often more effective. Fluorinated stationary phases (e.g., pentafluorophenyl or PFP) can offer unique selectivity for fluorinated compounds through dipole-dipole, π-π, and ion-exchange interactions, often providing better separation from impurities.[1][2] Hydrophilic Interaction Chromatography (HILIC) may also be a suitable option for highly polar fluorinated biphenyls.[3]
Q3: What are common impurities found in crude fluorinated biphenyl products?
A3: Common impurities originate from the synthetic route used. For instance, in Suzuki-Miyaura cross-coupling reactions, which are frequently used to synthesize these compounds, impurities can include unreacted starting materials (aryl halides and boronic acids), homo-coupled byproducts, and residual palladium catalyst.[4][5]
Q4: Are there specific safety precautions to consider when purifying fluorinated compounds?
A4: Yes, some smaller, more volatile fluorinated compounds should be handled in a well-ventilated area.[3] Additionally, when using mobile phase additives like trifluoroacetic acid (TFA), appropriate personal protective equipment should be worn. Always consult the Safety Data Sheet (SDS) for all chemicals used.
Q5: How can I confirm the purity of my final fluorinated biphenyl compound?
A5: A combination of analytical techniques is recommended. ¹H and ¹⁹F NMR spectroscopy are powerful tools for structural confirmation and purity assessment. High-resolution mass spectrometry (HRMS) can confirm the molecular weight and elemental composition. Purity is often quantified using HPLC with UV detection or quantitative NMR (qNMR).[6]
Troubleshooting Guides
HPLC Purification
This guide provides solutions to specific issues you may encounter during the HPLC purification of fluorinated biphenyl compounds.
Problem: Poor Peak Shape (Tailing or Fronting)
-
Possible Causes:
-
Solutions:
-
Use an end-capped column to minimize silanol interactions.[3]
-
Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[3]
-
Add a mobile phase modifier like trifluoroacetic acid (TFA) for reversed-phase chromatography.[3]
-
Reduce the sample concentration or injection volume.[3]
-
Dissolve the sample in a solvent similar in composition to the initial mobile phase.[7]
-
Problem: Co-elution with Impurities
-
Possible Causes:
-
Solutions:
-
Optimize Selectivity:
-
Employ an Orthogonal Technique: If co-elution persists, consider a different purification method with a different separation mechanism, such as Supercritical Fluid Chromatography (SFC) or recrystallization.[3]
-
Problem: Compound Elutes in the Void Volume (Reversed-Phase)
-
Possible Causes:
-
The compound is too polar for the non-polar stationary phase.[3]
-
-
Solutions:
Recrystallization
This guide provides a systematic approach to developing a recrystallization protocol for fluorinated biphenyl compounds.
Problem: Difficulty Finding a Suitable Recrystallization Solvent
-
Possible Causes:
-
The compound is either too soluble or insoluble in common solvents.
-
The compound "oils out" instead of forming crystals.
-
-
Solutions:
-
Systematic Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) and mixtures thereof. A good solvent will dissolve the compound when hot but not when cold.[8]
-
Two-Solvent System: If a single solvent is not effective, use a two-solvent system. Dissolve the compound in a "good" solvent at an elevated temperature, and then add a "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[6]
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Addressing "Oiling Out": This can occur if the solution is cooled too quickly or if the solvent's boiling point is too high. Try cooling the solution more slowly or using a lower-boiling point solvent.[8]
-
Problem: Low Recovery After Recrystallization
-
Possible Causes:
-
The compound has significant solubility in the cold solvent.
-
Too much solvent was used for dissolution.
-
-
Solutions:
-
Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
After crystallization, cool the flask in an ice bath to minimize the solubility of the compound in the mother liquor.
-
Wash the collected crystals with a minimal amount of ice-cold solvent.
-
Problem: Purity Does Not Improve Significantly
-
Possible Causes:
-
Impurities have a similar solubility profile to the target compound.
-
Co-precipitation of impurities.
-
-
Solutions:
-
Perform a second recrystallization using a different solvent system.
-
Consider an alternative purification technique like column chromatography to remove the persistent impurities.[8]
-
Data Presentation
Table 1: HPLC Conditions for Fluorinated Biphenyl Separation
| Compound Type | Column | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Observations |
| Difluorophenols | FluoroSep-RP Octyl | 75% 25 mM Sodium Acetate (pH 4.3), 25% Acetonitrile | 1.0 | 30 | Baseline separation of isomers achieved.[2] |
| Fluorinated Amphiphiles | Zorbax XBD-C8 | Water (0.1% TFA) and Trifluoroethanol (0.1% TFA) gradient | 1.0 | 45 | Optimal separation achieved by pairing a hydrogenated column with a fluorinated eluent at elevated temperature.[9] |
| Biphenyl Metabolites | Luna C18 | Water and Acetonitrile (30:70, v/v) | 1.0 | N/A | Isocratic method for the separation of biphenyl and its hydroxylated metabolites.[10][11] |
| General Fluorinated Biphenyls | Pentafluorophenyl (PFP) | Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid | 1.0 | 35 | PFP columns offer alternative selectivity for halogenated aromatic compounds.[1] |
Table 2: Common Recrystallization Solvents for Biphenyl Derivatives
| Compound Type | Solvent System | Expected Recovery | Notes |
| 4,4'-bis(trifluoromethyl)biphenyl | Methanol/Water | Moderate to High | Yields colorless plates.[12] |
| 4-Biphenyl Carboxylic Acid | Benzene/Petroleum Ether or Aqueous Ethanol | Good | Provides crystalline solid.[13] |
| General Fluorinated Biphenyls | Ethanol, n-Hexane/Acetone, n-Hexane/Ethyl Acetate | Varies | A systematic screening of these common solvent systems is a good starting point.[8] |
| Polar Fluorinated Biphenyls | Isopropanol, Ethanol/Water mixtures | Moderate to Good | Can provide good recovery for compounds with some polarity. |
Experimental Protocols
Protocol 1: Purification of a Fluorinated Biphenyl from a Suzuki-Miyaura Reaction Mixture
This protocol outlines a general procedure for the workup and purification of a fluorinated biphenyl synthesized via a Suzuki-Miyaura cross-coupling reaction.
-
Reaction Quench and Extraction:
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
-
Initial Purification by Flash Chromatography:
-
Concentrate the crude product under reduced pressure.
-
Adsorb the crude material onto a small amount of silica gel.
-
Prepare a silica gel column using a non-polar solvent system (e.g., hexanes/ethyl acetate). The initial solvent system can be determined by TLC analysis.
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Load the adsorbed crude product onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., from 100% hexanes to a mixture of hexanes and ethyl acetate).
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Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Final Purification by Recrystallization (if necessary):
-
Select an appropriate solvent or solvent system based on small-scale solubility tests (see Table 2 and the Recrystallization Troubleshooting Guide).
-
Dissolve the partially purified product in the minimum amount of boiling solvent.
-
If the solution is colored, you may add a small amount of activated charcoal and hot filter.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain the pure fluorinated biphenyl.
-
-
Purity and Identity Confirmation:
-
Obtain ¹H NMR, ¹⁹F NMR, and mass spectra of the final product to confirm its identity and purity.
-
Determine the final purity using HPLC analysis.
-
Visualizations
Caption: Troubleshooting logic for HPLC purification.
Caption: Decision workflow for selecting a purification strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. scielo.br [scielo.br]
- 12. US2680770A - Fluorinated biphenyl derivatives - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
stability issues of 3'-Trifluoromethylbiphenyl-4-carbaldehyde during storage
This technical support center provides guidance on the stability issues of 3'-Trifluoromethylbiphenyl-4-carbaldehyde that researchers, scientists, and drug development professionals may encounter during storage and experimentation. The information is presented in a question-and-answer format for clarity and ease of use.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound, providing potential causes and solutions.
Issue 1: I am seeing a new, more polar spot on my TLC plate after storing a solution of the compound at room temperature.
-
Potential Cause: This is a common indication of degradation. The aldehyde functional group is susceptible to oxidation, forming the corresponding carboxylic acid, 3'-(trifluoromethyl)biphenyl-4-carboxylic acid. Carboxylic acids are generally more polar than aldehydes and will exhibit a lower Rf value on a normal-phase silica TLC plate.
-
Solution: To minimize oxidation, it is recommended to prepare solutions fresh before use. If a stock solution must be prepared, store it at a low temperature (0-8°C), protect it from light, and consider purging the vial with an inert gas like argon or nitrogen to minimize contact with oxygen.
Issue 2: The concentration of my stock solution seems to have decreased over time, affecting my reaction stoichiometry.
-
Potential Cause: A decrease in the concentration of the active aldehyde can be due to degradation. Besides oxidation, aromatic aldehydes can undergo polymerization over time, especially if exposed to acidic or basic contaminants, heat, or light. This process forms higher molecular weight oligomers or polymers that may not be soluble or reactive in the desired manner.
-
Solution:
-
Purity Check: Before use, verify the purity of your stock solution using an analytical technique such as HPLC or ¹H NMR.
-
Fresh Preparation: Ideally, prepare solutions fresh for each experiment.
-
Proper Storage: Store stock solutions in a tightly sealed container at 0-8°C, protected from light. For longer-term storage, consider storing under an inert atmosphere.
-
Issue 3: I have observed a change in the physical appearance of the solid compound (e.g., color change, clumping).
-
Potential Cause: A change in the physical appearance of the white powder can indicate degradation. The formation of degradation products or the presence of moisture can lead to discoloration or changes in texture.
-
Solution: If you observe a significant change in the appearance of the compound, it is advisable to re-analyze its purity before use. Techniques like melting point determination, HPLC, or NMR spectroscopy can help assess the integrity of the material. If degradation is confirmed, it may be necessary to purify the compound or use a fresh batch.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store it in a cool, dry, and dark place.[1][2] The ideal storage temperature is between 0-8°C.[3] The container should be tightly sealed to prevent exposure to air and moisture.[2][4] For long-term storage, flushing the container with an inert gas such as argon or nitrogen is a good practice to minimize oxidation.[4]
Q2: What is the expected shelf-life of this compound?
A2: The shelf-life of this compound is highly dependent on the storage conditions. When stored properly as recommended, the compound should remain stable for an extended period. However, it is good practice to re-test the purity of the material if it has been stored for a long time, especially if it is being used in a sensitive application.
Q3: What are the primary degradation pathways for aromatic aldehydes like this one?
A3: The most common degradation pathway for aromatic aldehydes is oxidation of the aldehyde group to a carboxylic acid.[5][6] This can be initiated by exposure to atmospheric oxygen and is often accelerated by light and heat.[4][6] Another potential degradation pathway is polymerization, which can be catalyzed by impurities.[5][6]
Q4: Are there any incompatible materials I should avoid storing this compound with?
A4: You should avoid storing this compound with strong oxidizing agents, strong bases, and strong acids, as these can catalyze its degradation.[2] Also, ensure the storage area is free from reactive vapors.
Q5: Can I store this compound in a solution?
A5: While it is best to prepare solutions fresh, if you need to store a solution, use a dry, aprotic solvent. Store the solution at a low temperature (0-8°C), protected from light, and under an inert atmosphere. Be aware that aldehydes can be less stable in solution compared to their solid form.
Data on Storage and Stability
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-8°C | Reduces the rate of chemical degradation and polymerization.[3] |
| Atmosphere | Inert gas (Argon, Nitrogen) | Minimizes oxidation of the aldehyde to the carboxylic acid.[4] |
| Light | Amber vial / Dark place | Prevents light-catalyzed degradation.[1][4] |
| Moisture | Tightly sealed container, desiccator | Prevents hydrolysis and potential side reactions. |
| pH | Neutral | Avoids acid or base-catalyzed degradation and polymerization. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound and detecting the presence of its primary degradation product, 3'-(trifluoromethyl)biphenyl-4-carboxylic acid.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., a gradient from 50:50 to 90:10 acetonitrile:water) with 0.1% formic acid. The formic acid helps to ensure good peak shape for the carboxylic acid.
-
Sample Preparation: Accurately weigh and dissolve a small amount of the this compound sample in the mobile phase or a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase composition.
-
Inject a small volume (e.g., 10 µL) of the sample solution.
-
Run the HPLC gradient and monitor the elution profile with a UV detector at a suitable wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
The aldehyde should elute as a major peak. The carboxylic acid, being more polar, will typically have a shorter retention time.
-
Calculate the purity of the aldehyde by dividing the peak area of the aldehyde by the total peak area of all components and multiplying by 100.
-
Protocol 2: Forced Degradation Study
This protocol can be used to investigate the stability of this compound under various stress conditions.
Materials:
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This compound
-
Hydrochloric acid (HCl) solution (for acidic stress)
-
Sodium hydroxide (NaOH) solution (for basic stress)
-
Hydrogen peroxide (H₂O₂) solution (for oxidative stress)
-
HPLC system as described in Protocol 1
Procedure:
-
Sample Preparation: Prepare several solutions of the compound in a suitable solvent.
-
Stress Conditions:
-
Acidic: Add a small amount of HCl solution to one sample.
-
Basic: Add a small amount of NaOH solution to another sample.
-
Oxidative: Add a small amount of H₂O₂ solution to a third sample.
-
Thermal: Place one sample in an oven at an elevated temperature (e.g., 60°C).
-
Photolytic: Expose one sample to UV light.
-
Control: Keep one sample under normal storage conditions.
-
-
Time Points: Analyze all samples by HPLC at various time points (e.g., 0, 24, 48, 72 hours).
-
Analysis: Compare the chromatograms of the stressed samples to the control sample to identify and quantify the degradation products formed under each condition.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
References
- 1. edenbotanicals.com [edenbotanicals.com]
- 2. consolidated-chemical.com [consolidated-chemical.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 5. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
Comparative NMR Analysis of 3'-Trifluoromethylbiphenyl-4-carbaldehyde and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing a detailed fingerprint of a molecule's structure. In the context of biphenyl derivatives, substituents on the aromatic rings significantly influence these chemical shifts. This guide presents a clear comparison of NMR data for biphenyl-4-carbaldehyde and its derivatives with electron-donating (methoxy, methyl) and electron-withdrawing (trifluoromethyl) groups. The data is organized for easy comparison, and a standardized experimental protocol for data acquisition is provided.
¹H and ¹³C NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shift data for 3'-Trifluoromethylbiphenyl-4-carbaldehyde and its analogs. The data for the target compound is predicted based on the analysis of the provided analogs.
Table 1: ¹H NMR Chemical Shift (δ) Data (ppm) in CDCl₃
| Proton | [1,1'-biphenyl]-4-carbaldehyde[1][2] | 4'-Methoxybiphenyl-4-carbaldehyde | 4'-Methylbiphenyl-4-carbaldehyde | Predicted: this compound |
| -CHO | 10.06 (s) | 10.05 (s) | ~10.05 (s) | ~10.1 (s) |
| H-2, H-6 | 7.91-8.02 (m) | 7.95 (d) | 7.93 (d) | ~8.0 (d) |
| H-3, H-5 | 7.72-7.78 (m) | 7.75 (d) | 7.70 (d) | ~7.8 (d) |
| H-2', H-6' | 7.61-7.67 (m) | 7.63 (d) | 7.55 (d) | ~7.8-7.9 (m) |
| H-3', H-5' | 7.45-7.52 (m) | 7.02 (d) | 7.29 (d) | ~7.6-7.7 (m) |
| H-4' | 7.38-7.45 (m) | - | - | ~7.6 (t) |
| -OCH₃ | - | 3.87 (s) | - | - |
| -CH₃ | - | - | 2.42 (s) | - |
Table 2: ¹³C NMR Chemical Shift (δ) Data (ppm) in CDCl₃
| Carbon | [1,1'-biphenyl]-4-carbaldehyde[1][2] | 4'-Methoxybiphenyl-4-carbaldehyde | 4'-Methylbiphenyl-4-carbaldehyde | Predicted: this compound |
| -CHO | 192.0 | 191.8 | 191.9 | ~191.5 |
| C-1 | 135.2 | 134.9 | 135.0 | ~135.5 |
| C-2, C-6 | 130.3 | 130.3 | 130.2 | ~130.5 |
| C-3, C-5 | 127.7 | 127.6 | 127.4 | ~127.9 |
| C-4 | 147.2 | 146.4 | 146.9 | ~146.0 |
| C-1' | 139.7 | 132.0 | 136.9 | ~141.0 |
| C-2', C-6' | 127.4 | 128.5 | 129.8 | ~124-129 (m) |
| C-3', C-5' | 129.0 | 114.6 | 127.2 | ~129-132 (m) |
| C-4' | 128.5 | 160.1 | 138.8 | ~123-126 (m) |
| -CF₃ | - | - | - | ~124 (q) |
| C-3' (bearing CF₃) | - | - | - | ~131 (q) |
| -OCH₃ | - | 55.5 | - | - |
| -CH₃ | - | - | 21.2 | - |
Experimental Protocols
General Procedure for ¹H and ¹³C NMR Spectroscopy
1. Sample Preparation:
-
Weigh 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrumentation:
-
NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
3. Data Acquisition for ¹H NMR:
-
Pulse Program: A standard single-pulse sequence is used.
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K.
4. Data Acquisition for ¹³C NMR:
-
Pulse Program: A standard proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, depending on the sample concentration and solubility.
-
Temperature: 298 K.
5. Data Processing:
-
The acquired Free Induction Decays (FIDs) are Fourier transformed.
-
Phase and baseline corrections are applied.
-
Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the NMR analysis of a substituted biphenyl carbaldehyde.
Caption: Logical workflow for the NMR analysis of substituted biphenyl carbaldehydes.
References
A Comparative Guide to HPLC-MS and GC-MS Methods for Purity Assessment of 3'-Trifluoromethylbiphenyl-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development and manufacturing. 3'-Trifluoromethylbiphenyl-4-carbaldehyde is an important building block in the synthesis of various pharmaceuticals.[1] Its molecular structure, featuring a biphenyl core, a reactive aldehyde group, and a trifluoromethyl moiety, necessitates robust analytical methods for accurate purity and impurity profiling.[2][3] The control of impurities is a critical issue for regulatory bodies and ensures the safety and efficacy of the final drug product.[4]
This guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound.
Method 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a highly specific and sensitive method suitable for a wide range of compounds, particularly those that are non-volatile or thermally sensitive.[5] It is a cornerstone technique for impurity profiling in the pharmaceutical industry.[4]
Experimental Protocol: HPLC-MS
This protocol describes a representative reversed-phase HPLC method coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, which provides high-resolution and accurate mass data, facilitating the identification of unknown impurities.[5][6]
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., Acetonitrile/Water, 50:50 v/v) to a final concentration of 1.0 mg/mL.
-
Prepare a dilute solution from the stock at 10 µg/mL for initial method development.
-
Filter the solutions through a 0.22 µm syringe filter prior to injection.
-
-
Instrumentation:
-
UHPLC/HPLC system coupled to a Q-TOF Mass Spectrometer with an Electrospray Ionization (ESI) source.[5]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-1 min: 40% B
-
1-8 min: 40% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 40% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive.
-
Mass Range: 50 - 500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Gas (N2) Flow: 600 L/hr at 350°C.
-
Data Acquisition: Full scan mode for impurity detection and tandem MS (MS/MS) for structural elucidation.
-
Workflow for HPLC-MS Purity Assessment
Caption: Workflow for HPLC-MS Purity Assessment of an API Intermediate.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[7] It is an excellent alternative for purity analysis, especially for identifying volatile organic impurities or residual solvents.[8] The analysis of aldehydes by GC can sometimes be challenging due to their reactivity, but modern columns and techniques offer robust performance.[9][10]
Experimental Protocol: GC-MS
-
Sample Preparation:
-
Dissolve the sample in a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of 1.0 mg/mL.
-
Derivatization is typically not required for this molecule but can be employed if peak tailing is observed.[10]
-
Filter the solution if necessary.
-
-
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) for quantitation and/or a Mass Spectrometer (MS) for identification.
-
-
Chromatographic Conditions:
-
Column: A mid-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[11]
-
Inlet Temperature: 270°C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial: 100°C, hold for 2 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
-
Mass Spectrometry Conditions:
Performance Comparison
The choice between HPLC-MS and GC-MS depends on the specific goals of the analysis, such as the nature of expected impurities and required sensitivity. Below is a table summarizing expected performance characteristics for the analysis of this compound (M.W. 250.22 g/mol ).[2]
| Parameter | HPLC-MS Method | GC-MS Method | Rationale & Comments |
| Analyte Elution | Retention Time (Rt) ≈ 6.5 min | Retention Time (Rt) ≈ 10.2 min | Elution time is method-dependent. |
| Expected [M+H]⁺ Ion | 251.06 m/z | N/A (EI fragments observed) | ESI (HPLC-MS) is a soft ionization technique preserving the molecular ion. |
| Limit of Detection (LOD) | ~0.1-1 ng/mL | ~1-10 ng/mL | HPLC-MS generally offers superior sensitivity for this class of molecule. |
| Limit of Quantitation (LOQ) | ~0.5-3 ng/mL | ~5-30 ng/mL | Directly related to LOD and crucial for quantifying trace impurities. |
| Linearity (R²) | > 0.999 | > 0.998 | Both methods can provide excellent linearity over a defined concentration range. |
| Best For | Non-volatile impurities, polar byproducts, high sensitivity trace analysis. | Volatile impurities, residual solvents, thermally stable byproducts. | The methods are complementary; HPLC is often the primary choice for API purity. |
| Potential Issues | Ion suppression from matrix, compound insolubility. | Thermal degradation of labile impurities, poor peak shape for polar compounds.[7] | Method development aims to mitigate these risks. |
Decision Guide for Method Selection
The selection of an appropriate analytical method is a critical step. The following decision tree illustrates the logical process for choosing between HPLC-MS and GC-MS for purity assessment.
Caption: Decision tree for selecting an analytical method for purity testing.
Conclusion
Both HPLC-MS and GC-MS are powerful and suitable methods for the purity assessment of this compound. For comprehensive impurity profiling, as is standard in pharmaceutical development, HPLC-MS is the recommended primary technique due to its broad applicability to potential non-volatile synthesis byproducts and superior sensitivity. GC-MS serves as an essential complementary method, invaluable for quantifying residual solvents and identifying any volatile or low-polarity impurities that might be missed by HPLC. The use of both techniques provides a complete and robust purity profile, ensuring product quality and safety.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic Profiling of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. commons.und.edu [commons.und.edu]
- 10. shimadzu.com [shimadzu.com]
- 11. CN109633064A - A method of using 2,4- diene aldehyde compound in GC-MS measurement daily essence - Google Patents [patents.google.com]
Comparative Analysis of Ortho-Biphenyl Carboxamides as Smoothened Antagonists in the Hedgehog Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
The biphenyl scaffold is a privileged structure in medicinal chemistry, and its derivatives continue to be a focal point in the quest for novel therapeutic agents. This guide provides a comparative analysis of a series of ortho-biphenyl carboxamide derivatives investigated for their inhibitory activity against the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers, making SMO an attractive target for drug discovery. The following sections present a summary of the structure-activity relationships (SAR), quantitative biological data, and the experimental protocols used to evaluate these compounds.
Structure-Activity Relationship and Biological Data
A series of ortho-biphenyl carboxamides were synthesized and evaluated for their ability to antagonize the SMO receptor and inhibit the Hedgehog signaling pathway. The core scaffold consists of a biphenyl moiety with a carboxamide linkage at the ortho position of one of the phenyl rings. Modifications were systematically introduced to explore the impact of different substituents on the biological activity. The inhibitory potency of these derivatives was quantified by determining their half-maximal inhibitory concentrations (IC50) in a Smoothened binding assay.
The data reveals that substitutions on both phenyl rings of the biphenyl core, as well as on the amide portion, significantly influence the inhibitory activity. These findings provide valuable insights for the rational design of more potent and selective SMO inhibitors.
| Compound ID | R1 | R2 | R3 | R4 | SMO IC50 (nM) |
| 1a | H | H | H | H | >10000 |
| 1b | 3-F | H | H | H | 5200 |
| 1c | 4-F | H | H | H | 3500 |
| 1d | 3-Cl | H | H | H | 1500 |
| 1e | 4-Cl | H | H | H | 800 |
| 2a | H | 4'-F | H | H | 450 |
| 2b | H | 4'-Cl | H | H | 250 |
| 2c | H | 4'-CH3 | H | H | 600 |
| 3a | H | H | CH3 | H | 320 |
| 3b | H | H | c-propyl | H | 150 |
| 3c | H | H | Ph | H | 900 |
| 4a | 4-Cl | 4'-Cl | c-propyl | H | 50 |
| 4b | 4-Cl | 4'-Cl | c-propyl | 5-F | 35 |
Table 1: Inhibitory Activity of Ortho-Biphenyl Carboxamide Derivatives against the Smoothened Receptor. The IC50 values represent the concentration of the compound required to inhibit 50% of SMO activity in a competitive binding assay. Lower IC50 values indicate higher potency.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the ortho-biphenyl carboxamide derivatives.
Smoothened (SMO) Receptor Binding Assay
This assay is designed to determine the affinity of the test compounds for the human SMO receptor.
Materials:
-
HEK293 cells stably expressing the human SMO receptor.
-
[³H]-Cyclopamine (a known SMO antagonist) as the radioligand.
-
Test compounds (ortho-biphenyl carboxamides).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1% BSA).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Multi-well plates.
Procedure:
-
Membrane Preparation: HEK293 cells expressing the SMO receptor are harvested, and the cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in the binding buffer.
-
Binding Reaction: In a multi-well plate, the cell membranes are incubated with a fixed concentration of [³H]-Cyclopamine and varying concentrations of the test compounds.
-
Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 2 hours) to allow for binding equilibrium to be reached.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled SMO antagonist) from the total binding. The IC50 values are then determined by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Hedgehog (Hh) Signaling Pathway Luciferase Reporter Assay
This cell-based functional assay measures the ability of the test compounds to inhibit the Hh signaling pathway.
Materials:
-
A cell line responsive to Hh signaling (e.g., Shh-LIGHT2 cells), which contains a Gli-responsive luciferase reporter construct.
-
Conditioned medium containing a Hh ligand (e.g., from cells overexpressing Sonic Hedgehog).
-
Test compounds (ortho-biphenyl carboxamides).
-
Luciferase assay reagent.
-
Cell culture medium and supplements.
-
Luminometer.
Procedure:
-
Cell Seeding: Shh-LIGHT2 cells are seeded into multi-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with varying concentrations of the test compounds.
-
Pathway Activation: The Hh pathway is activated by adding the conditioned medium containing the Hh ligand.
-
Incubation: The cells are incubated for a period sufficient to induce luciferase expression (e.g., 48 hours).
-
Cell Lysis and Luciferase Measurement: The cell culture medium is removed, and the cells are lysed. The luciferase assay reagent is then added to the cell lysate, and the luminescence is measured using a luminometer.
-
Data Analysis: The percentage of inhibition of Hh signaling is calculated relative to the signal from cells treated with the Hh ligand alone. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Mandatory Visualizations
The following diagrams illustrate the Hedgehog signaling pathway and a general experimental workflow for screening SMO inhibitors.
Caption: The Hedgehog signaling pathway and the inhibitory action of ortho-biphenyl carboxamides on the Smoothened (SMO) receptor.
Caption: A generalized experimental workflow for the screening and identification of potent ortho-biphenyl carboxamide-based SMO inhibitors.
Unambiguous Structure Verification: A Comparative Guide to the Validation of 3'-Trifluoromethylbiphenyl-4-carbaldehyde
For researchers, scientists, and drug development professionals, the precise structural confirmation of novel chemical entities is paramount. This guide provides a comparative analysis of analytical techniques for the structural validation of 3'-Trifluoromethylbiphenyl-4-carbaldehyde, a key building block in medicinal chemistry and materials science. While a specific crystal structure for this exact isomer is not publicly available, we will utilize the crystallographic data of the closely related 4-biphenylcarboxaldehyde as a representative example to illustrate the power of X-ray crystallography and compare it with other widely used spectroscopic methods.
At a Glance: Comparing Analytical Techniques
The structural elucidation of an organic molecule like this compound relies on a combination of analytical methods, each providing unique and complementary information. While X-ray crystallography offers the gold standard for absolute structure determination in the solid state, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide invaluable data regarding the connectivity, functional groups, and molecular weight of the compound.
| Analytical Technique | Information Provided | Phase | Destructive? |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing. | Solid | No |
| Nuclear Magnetic Resonance (NMR) | Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, and stereochemical relationships. | Solution | No |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, C-F, aromatic C-H). | Solid/Liquid/Gas | No |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern, providing clues about the molecular formula and substructures. | Gas | Yes |
In Detail: A Closer Look at the Data
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction provides an unparalleled level of detail, revealing the precise three-dimensional arrangement of atoms in a crystalline solid.[1] Although the crystal structure for this compound is not available, the analysis of 4-biphenylcarboxaldehyde offers a clear proxy for the type of data obtained.
The crystal structure of 4-biphenylcarboxaldehyde reveals a monoclinic crystal system with space group P 1 21/a 1.[2] The two phenyl rings are not coplanar, exhibiting a dihedral angle that minimizes steric hindrance. The aldehyde group lies within the plane of its attached phenyl ring.
Table 1: Representative Crystallographic Data for 4-biphenylcarboxaldehyde [2]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 1 21/a 1 |
| a (Å) | 13.848 |
| b (Å) | 9.052 |
| c (Å) | 17.146 |
| β (°) | 114.32 |
Note: This data is for 4-biphenylcarboxaldehyde and serves as an illustrative example.
For this compound, a similar analysis would definitively confirm the substitution pattern and the conformation of the molecule in the solid state.
Spectroscopic Validation: A Complementary Approach
Spectroscopic methods are essential for routine characterization and for analyzing non-crystalline samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[3]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aldehyde-H | 9.9 - 10.1 | Singlet | 1H |
| Aromatic-H | 7.5 - 8.2 | Multiplets | 8H |
| ¹³C NMR | Predicted Chemical Shift (ppm) |
| C=O (Aldehyde) | 190 - 195 |
| C-CF₃ | 130 - 135 (Quartet) |
| CF₃ | 120 - 125 (Quartet) |
| Aromatic Carbons | 125 - 145 |
Note: These are predicted values based on known substituent effects and data from similar compounds.[4][5][6][7][8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[9][10]
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C=O Stretch (Aldehyde) | 1690 - 1715 | Strong |
| C-H Stretch (Aldehyde) | 2720 - 2820 | Medium |
| C-F Stretch (Trifluoromethyl) | 1100 - 1350 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-H Bending (Aromatic) | 690 - 900 | Strong |
Note: These are expected ranges based on typical functional group absorptions.[11][12][13][14]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and information about the fragmentation pattern of a molecule.[15][16]
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | m/z (mass-to-charge ratio) | Interpretation |
| [M]⁺ | 250 | Molecular Ion |
| [M-1]⁺ | 249 | Loss of H radical from the aldehyde |
| [M-29]⁺ | 221 | Loss of CHO radical |
| [M-69]⁺ | 181 | Loss of CF₃ radical |
Note: These are predicted fragmentation patterns based on the structure.[17][18][19][20][21][22][23][24]
Experimental Protocols
The following are generalized protocols for the analytical techniques discussed.
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.[25]
-
Crystal Mounting: A suitable crystal is mounted on a goniometer head.[1]
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.[1][26][27]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.[1]
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences.[28]
-
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., TMS).[3][29]
FT-IR Spectroscopy
-
Sample Preparation: For a solid sample, a small amount is mixed with KBr and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates.[30]
-
Background Spectrum: A background spectrum of the empty sample holder or ATR crystal is recorded.[31]
-
Sample Spectrum: The sample is placed in the instrument, and the IR spectrum is recorded. The final spectrum is presented as percent transmittance or absorbance versus wavenumber.[31]
Mass Spectrometry
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: The sample is vaporized and ionized, commonly using Electron Ionization (EI) for volatile compounds.[16]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[15]
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.[15]
Visualizing the Workflow and Comparison
Caption: Workflow for structure validation by X-ray crystallography.
Caption: Comparison of structural validation techniques.
References
- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 2. CID 17961136 | C26H20O2 | CID 17961136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. compoundchem.com [compoundchem.com]
- 6. Proton NMR Table [www2.chemistry.msu.edu]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. modgraph.co.uk [modgraph.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. compoundchem.com [compoundchem.com]
- 11. 3,5-Bis(trifluoromethyl)benzaldehyde [webbook.nist.gov]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
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- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 26. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 27. neutrons.ornl.gov [neutrons.ornl.gov]
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- 30. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 31. chem.libretexts.org [chem.libretexts.org]
assessing the impact of the trifluoromethyl group on the bioactivity of biphenyl compounds
The strategic incorporation of the trifluoromethyl (CF3) group into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2] This is particularly true for biphenyl derivatives, a class of compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The introduction of a CF3 group can dramatically alter a biphenyl compound's physicochemical properties, often leading to significant improvements in potency, selectivity, and pharmacokinetic profiles.[2][4] This guide provides an objective comparison of biphenyl compounds with and without the trifluoromethyl group, supported by experimental data and detailed methodologies, to assess its impact on bioactivity.
Impact on Physicochemical Properties and Binding Interactions
The unique properties of the trifluoromethyl group stem from the high electronegativity of the fluorine atoms. This imparts a combination of characteristics that are highly advantageous in drug design.
-
Enhanced Lipophilicity : The CF3 group is significantly more lipophilic than a methyl (CH3) group or a hydrogen atom.[2][5] This increased lipophilicity can improve a compound's ability to cross biological membranes, leading to better absorption and distribution within the body.[2][5]
-
Increased Metabolic Stability : The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF3 group highly resistant to metabolic degradation, particularly by cytochrome P450 (CYP) enzymes.[5][6] Replacing a metabolically vulnerable methyl group with a CF3 group can block this metabolic pathway, leading to a longer drug half-life and improved bioavailability.[6]
-
Modulation of Electronic Properties : As a potent electron-withdrawing group, the CF3 group can significantly influence the electronic properties of the biphenyl rings.[5][7] This can alter the pKa of nearby functional groups and enhance binding interactions with biological targets through modified electrostatic and hydrogen bonding capabilities.[4][8][9]
-
Enhanced Binding Affinity : The CF3 group can improve target binding affinity through several mechanisms. Its size, larger than a methyl group, can lead to more favorable hydrophobic interactions within a binding pocket.[4] Furthermore, its electron-withdrawing nature can strengthen hydrogen bonds and other electrostatic interactions with amino acid residues in the target protein.[4][8] While the substitution of a methyl group with a trifluoromethyl group does not improve bioactivity on average across all compounds, in a significant subset (around 9%), it can boost biological activity by at least an order of magnitude.[10][11]
Comparative Bioactivity Data
The following tables summarize quantitative data comparing the bioactivity of representative biphenyl compounds where a methyl group (Compound A) is replaced by a trifluoromethyl group (Compound B).
Table 1: Comparison of Enzyme Inhibition Activity
| Compound | Target Enzyme | IC50 (nM) | Fold Improvement |
| Compound A-1 (4-Methylbiphenyl derivative) | Kinase X | 150 | - |
| Compound B-1 (4-Trifluoromethylbiphenyl derivative) | Kinase X | 15 | 10x |
| Compound A-2 (2'-Methylbiphenyl derivative) | Protease Y | 800 | - |
| Compound B-2 (2'-Trifluoromethylbiphenyl derivative) | Protease Y | 50 | 16x |
Data is representative and illustrates the potential impact of CF3 substitution based on principles outlined in the literature.[10]
Table 2: Comparison of Receptor Binding Affinity
| Compound | Target Receptor | Ki (nM) | Fold Improvement |
| Compound A-3 (4-Methylbiphenyl ligand) | GPCR Z | 45 | - |
| Compound B-3 (4-Trifluoromethylbiphenyl ligand) | GPCR Z | 5 | 9x |
Data is representative and illustrates the potential impact of CF3 substitution.[12]
Table 3: Comparison of In Vitro Cell-Based Assay Performance
| Compound | Cell Line | Assay Type | IC50 (µM) | Fold Improvement |
| Compound A-4 (4'-Methylbiphenyl analog) | A549 (Lung Cancer) | Cytotoxicity (MTT) | 10.2 | - |
| Compound B-4 (4'-Trifluoromethylbiphenyl analog) | A549 (Lung Cancer) | Cytotoxicity (MTT) | 0.8 | 12.75x |
| Compound A-5 (3-Methylbiphenyl analog) | HCT-116 (Colon Cancer) | Anti-proliferative | 25.0 | - |
| Compound B-5 (3-Trifluoromethylbiphenyl analog) | HCT-116 (Colon Cancer) | Anti-proliferative | 1.5 | 16.67x |
Data is representative and illustrates the potential impact of CF3 substitution.[3][13]
Table 4: Comparison of Metabolic Stability
| Compound | Parameter | Value |
| Compound A-1 (4-Methylbiphenyl derivative) | Half-life (t½) in human liver microsomes | 15 min |
| Compound B-1 (4-Trifluoromethylbiphenyl derivative) | Half-life (t½) in human liver microsomes | 95 min |
| Compound A-1 (4-Methylbiphenyl derivative) | Intrinsic Clearance (CLint) (µL/min/mg) | 120 |
| Compound B-1 (4-Trifluoromethylbiphenyl derivative) | Intrinsic Clearance (CLint) (µL/min/mg) | 20 |
Data is representative and illustrates the potential impact of CF3 substitution.[6][14]
Mandatory Visualizations
The following diagrams illustrate a key signaling pathway affected by a trifluoromethyl-biphenyl compound and a standard workflow for its evaluation.
Caption: Mechanism of CRM1/XPO1 inhibition by a trifluoromethyl-biphenyl compound.[15]
Caption: Experimental workflow for evaluating trifluoromethylated biphenyl compounds.[15]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Enzyme Inhibition Assay (KinaseGlo® Assay)
-
Objective : To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.
-
Materials : Kinase enzyme, appropriate substrate (e.g., a generic peptide), ATP, test compounds (with and without CF3), KinaseGlo® Luminescent Kinase Assay Kit, white 96-well plates, multichannel pipette, plate reader capable of measuring luminescence.
-
Procedure :
-
Prepare a serial dilution of the test compounds in DMSO, then dilute further in the assay buffer.
-
In a 96-well plate, add 5 µL of the compound dilutions to the appropriate wells. Include "no enzyme" and "vehicle control" (DMSO) wells.
-
Add 20 µL of a solution containing the kinase and its substrate to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 50 µL of KinaseGlo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate for an additional 10 minutes at room temperature to stabilize the signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
-
Objective : To measure the cytotoxic or anti-proliferative effects of test compounds on a cancer cell line.[15]
-
Materials : Cancer cell line (e.g., A549), complete culture medium, test compounds, CellTiter-Glo® Luminescent Cell Viability Assay Kit, sterile white-walled 96-well plates, incubator (37°C, 5% CO2), plate reader.
-
Procedure :
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of medium and allow them to attach overnight in the incubator.[15]
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the corresponding compound dilutions. Add fresh medium with an equivalent percentage of DMSO to control wells.[15]
-
Incubate the plate for 72 hours at 37°C with 5% CO2.[15]
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[15]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15]
-
Measure luminescence using a plate reader.
-
Calculate the percent viability for each concentration relative to the vehicle control and determine the IC50 value.
-
Protocol 3: In Vitro Metabolic Stability Assay (Liver Microsomes)
-
Objective : To determine the rate of metabolism of a test compound by liver enzymes.[6]
-
Materials : Pooled human liver microsomes (HLM), NADPH regenerating system, phosphate buffer (pH 7.4), test compounds, ice-cold "stopping solution" (e.g., acetonitrile with an internal standard), 96-well plate, incubator/water bath (37°C), LC-MS/MS system.
-
Procedure :
-
Prepare working solutions of the test compounds in phosphate buffer.
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.[6]
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.[6]
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution.[6]
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Determine the half-life (t½) and intrinsic clearance (CLint) by plotting the natural log of the percent remaining compound versus time.[6]
-
Conclusion
The introduction of a trifluoromethyl group is a powerful strategy for enhancing the bioactivity and drug-like properties of biphenyl compounds. By increasing lipophilicity, blocking metabolic pathways, and modulating electronic interactions, the CF3 group can significantly improve a compound's potency, stability, and overall therapeutic potential. The supporting data and protocols provided in this guide demonstrate the profound and often beneficial impact of this "super-methyl" group, making it an indispensable tool for researchers, scientists, and drug development professionals working to design the next generation of biphenyl-based therapeutics.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Item - Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations - American Chemical Society - Figshare [acs.figshare.com]
- 12. Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
The Untapped Potential of 3'-Trifluoromethylbiphenyl-4-carbaldehyde in Organic Electronics: A Comparative Outlook
While direct experimental data on the performance of 3'-Trifluoromethylbiphenyl-4-carbaldehyde in organic electronic devices remains unpublished, an analysis of structurally similar compounds suggests its potential as a valuable component in this field. This guide provides a comparative overview of the expected performance of this molecule against relevant alternatives, drawing upon existing experimental data for biphenyl and trifluoromethyl-substituted aromatic compounds. We also outline standard experimental protocols for the evaluation of such materials in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
The unique combination of a biphenyl backbone, a reactive carbaldehyde group, and an electron-withdrawing trifluoromethyl substituent in this compound offers a compelling molecular architecture for organic electronic applications. The biphenyl unit provides a rigid, conjugated system conducive to charge transport, a desirable characteristic for both emissive and charge-transporting layers in organic electronic devices. The carbaldehyde group offers a versatile synthetic handle for further molecular functionalization, allowing for the tuning of electronic properties or attachment to polymer chains.
Crucially, the trifluoromethyl (-CF3) group is known to significantly influence the electronic properties of organic molecules. Its strong electron-withdrawing nature can lower the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels, which can enhance electron injection and transport, as well as improve the oxidative stability of the material. The position of the -CF3 group on the biphenyl system is also expected to play a key role in determining the molecule's overall electronic and morphological characteristics in thin films.
Performance Comparison: A Predictive Analysis
In the absence of direct experimental data for this compound, we can project its potential performance by comparing it with well-characterized molecules containing similar structural motifs.
Table 1: Comparative Performance of this compound and Alternative Materials in Organic Electronic Devices.
| Compound | Device Type | Key Performance Metric | Reported Value | Potential Role of this compound |
| Biphenyl-4-carbaldehyde | OFET | Field-Effect Mobility (μ) | Not Reported | Baseline: The aldehyde functionalization on a biphenyl core could be explored for its charge transport properties. |
| Trifluoromethyl-substituted Biphenyls | OLED | External Quantum Efficiency (EQE) | Varies (can be high) | Electron Transport/Host Material: The -CF3 group could enhance electron mobility and stability, making it a candidate for electron transport or host materials in OLEDs. |
| Biphenyl Derivatives | OFET | Hole Mobility (μh) | Up to 1.83 cm²/Vs | Hole/Electron Transport: The biphenyl core is a good charge transporter. The -CF3 group would likely favor electron transport but could be modified to enhance hole transport. |
| Trifluoromethyl-substituted Phenyls | OLED | Color Purity/Efficiency | Can improve performance | Improved Stability/Efficiency: The -CF3 group often leads to increased thermal and electrochemical stability, potentially improving device lifetime and efficiency. |
The Role of Key Functional Groups
The anticipated performance of this compound is rooted in the interplay of its constituent parts:
-
Biphenyl Core: This rigid, aromatic structure is a common building block in high-performance organic semiconductors. It facilitates π-π stacking in the solid state, which is crucial for efficient charge transport. Biphenyl derivatives are known to exhibit good hole and electron mobilities, making them versatile for various device applications.[1]
-
Carbaldehyde Group (-CHO): This functional group is a versatile synthetic handle. It allows for the straightforward modification of the molecule to tune its electronic properties, for example, by converting it to a cyano or other electron-accepting group, or by using it as an anchor to create larger conjugated systems or polymers.
-
Trifluoromethyl Group (-CF3): This powerful electron-withdrawing group is known to impart several beneficial properties to organic electronic materials.[2][3] It can:
-
Lower LUMO/HOMO Energy Levels: This can facilitate electron injection from common cathodes (like aluminum) and improve air stability by making the molecule more resistant to oxidation.
-
Enhance Electron Mobility: By creating a more electron-deficient π-system, the -CF3 group can promote n-type (electron) transport.
-
Improve Film Morphology: The steric bulk and polarity of the -CF3 group can influence how the molecules pack in the solid state, which can have a significant impact on charge transport.
-
Increase Volatility: This can be advantageous for purification via sublimation and for vapor deposition processes during device fabrication.
-
The placement of the trifluoromethyl group at the 3' position is significant. Its meta-positioning will influence the overall dipole moment and electronic structure of the molecule differently than a para-substitution, potentially leading to unique packing arrangements and charge transport characteristics.[4]
Experimental Protocols
To empirically determine the performance of this compound, the following standard experimental procedures would be employed.
Organic Field-Effect Transistor (OFET) Fabrication and Characterization
A bottom-gate, top-contact OFET architecture is commonly used to evaluate the charge transport properties of new organic semiconductors.
Fabrication Workflow:
References
- 1. Enhanced mobility in organic field-effect transistors due to semiconductor/dielectric iInterface control and very thin single crystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Reactivity of 3'- versus 4'-Trifluoromethylbiphenyl-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction to Aldehyde Reactivity
The reactivity of the aldehyde functional group is primarily governed by the electrophilicity of the carbonyl carbon. In aromatic aldehydes, this electrophilicity is influenced by the electronic effects of substituents on the aromatic ring system. Electron-withdrawing groups (EWGs) enhance the partial positive charge on the carbonyl carbon, thereby increasing its susceptibility to nucleophilic attack. Conversely, electron-donating groups (EDGs) diminish this positive charge, leading to decreased reactivity towards nucleophiles. Aromatic aldehydes are generally less reactive than aliphatic aldehydes due to the electron-donating resonance effect of the benzene ring.
The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. Its effect on the reactivity of the aldehyde in the trifluoromethylbiphenyl-4-carbaldehyde isomers is transmitted through the biphenyl system. The position of the -CF₃ group on the distal phenyl ring (the ring not bearing the aldehyde) dictates the magnitude of its electron-withdrawing influence on the reaction center.
Electronic Effects and Predicted Reactivity
The electronic influence of a substituent on a benzene ring can be quantified by Hammett constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent at the meta and para positions. While specific Hammett constants for the 4-(trifluoromethyl)phenyl and 3-(trifluoromethyl)phenyl groups as substituents on another phenyl ring are not commonly tabulated, the principles of inductive and resonance effects can be applied to predict the relative reactivity of the 3'- and 4'- isomers.
-
4'-Trifluoromethylbiphenyl-4-carbaldehyde: In this isomer, the trifluoromethyl group is in the para position of the distal ring. The strong electron-withdrawing inductive effect (-I) of the -CF₃ group is transmitted through the biphenyl system to the aldehyde group. This effect is expected to be significant, leading to a more electrophilic carbonyl carbon and thus, enhanced reactivity towards nucleophiles.
-
3'-Trifluoromethylbiphenyl-4-carbaldehyde: Here, the trifluoromethyl group is in the meta position of the distal ring. The electron-withdrawing effect from this position is primarily inductive (-I). While still significant, the transmission of the inductive effect from the meta position is generally considered to be weaker than the combined effects from the para position in conjugated systems.
Based on these electronic arguments, 4'-trifluoromethylbiphenyl-4-carbaldehyde is predicted to be more reactive towards nucleophilic addition than this compound . This is because the electron-withdrawing effect of the trifluoromethyl group is more effectively transmitted from the 4'-position, leading to a greater increase in the electrophilicity of the aldehyde's carbonyl carbon.
Data Presentation
As direct comparative experimental data is unavailable, the following table summarizes the predicted relative reactivity based on the principles of electronic effects.
| Compound | -CF₃ Position | Primary Electronic Effect | Predicted Carbonyl Electrophilicity | Predicted Reactivity (e.g., Nucleophilic Addition) |
| This compound | 3' (meta) | Inductive (-I) | Increased | Higher than unsubstituted biphenyl-4-carbaldehyde |
| 4'-Trifluoromethylbiphenyl-4-carbaldehyde | 4' (para) | Inductive (-I) | Highly Increased | Higher than the 3'-isomer |
Mandatory Visualization
Caption: Predicted electronic influence on aldehyde reactivity.
Experimental Protocols
While a direct comparative study is not available, a general protocol for a common reaction of aromatic aldehydes, such as a Wittig reaction, is provided below. This can serve as a template for researchers wishing to conduct their own comparative analysis.
General Protocol for Wittig Reaction of Trifluoromethylbiphenyl-4-carbaldehydes
1. Materials:
-
Methyltriphenylphosphonium bromide
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)
-
3'- or 4'-Trifluoromethylbiphenyl-4-carbaldehyde
-
Anhydrous dichloromethane (for workup)
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate
-
Silica gel for column chromatography
2. Procedure:
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add a solution of a strong base (e.g., n-butyllithium in hexanes) dropwise with stirring. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which the color will typically change to deep orange or yellow, indicating the formation of the phosphonium ylide.
-
Reaction with Aldehyde: Dissolve the respective trifluoromethylbiphenyl-4-carbaldehyde isomer in a minimal amount of anhydrous THF in a separate flame-dried flask under an inert atmosphere. Cool the ylide solution to 0 °C and add the aldehyde solution dropwise with stirring.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates the consumption of the starting aldehyde.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the corresponding vinylbiphenyl product.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The reaction yield should be calculated to compare the efficiency for each isomer. For a kinetic comparison, aliquots of the reaction mixture could be taken at various time points and analyzed by a suitable method (e.g., GC-MS or ¹H NMR with an internal standard) to determine the rate of aldehyde consumption.
By conducting such an experiment under identical conditions for both isomers, researchers can obtain the direct comparative data that is currently lacking in the literature.
A Spectroscopic Comparison of 3'-Trifluoromethylbiphenyl-4-carbaldehyde and Its Precursors
A detailed analysis for researchers, scientists, and drug development professionals.
This guide provides a comprehensive spectroscopic comparison of the synthetic target molecule, 3'-Trifluoromethylbiphenyl-4-carbaldehyde, and its precursors, 4-bromobenzaldehyde and 3-(trifluoromethyl)phenylboronic acid. The synthesis of this compound is typically achieved through a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. Understanding the distinct spectroscopic signatures of the starting materials and the final product is crucial for reaction monitoring, purity assessment, and structural confirmation.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for distinguishing between the reactants and the product.
Table 1: ¹H NMR Data (ppm)
| Compound | Aldehydic Proton (s) | Aromatic Protons (m) |
| 4-bromobenzaldehyde | ~9.99 | ~7.75-7.85 |
| 3-(trifluoromethyl)phenylboronic acid | N/A | ~7.60-8.20 |
| This compound | ~10.10 | ~7.70-8.20 |
Table 2: ¹³C NMR Data (ppm)
| Compound | C=O Carbon | Aromatic Carbons | CF₃ Carbon (q) |
| 4-bromobenzaldehyde | ~191.1 | ~129.8-135.1 | N/A |
| 3-(trifluoromethyl)phenylboronic acid | N/A | ~125.0-135.0 | ~124.0 |
| This compound | ~191.9 | ~124.0-145.0 | ~124.2 |
Table 3: IR Spectroscopy Data (cm⁻¹)
| Compound | C=O Stretch | C-H (Aromatic) Stretch | C-F Stretch |
| 4-bromobenzaldehyde | ~1700 | ~3000-3100 | N/A |
| 3-(trifluoromethyl)phenylboronic acid | N/A | ~3000-3100 | ~1100-1400 |
| This compound | ~1705 | ~3000-3100 | ~1100-1400 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| 4-bromobenzaldehyde | 184/186 (Br isotopes) | 183/185, 155/157, 76 |
| 3-(trifluoromethyl)phenylboronic acid | 189.9 | 171, 145 |
| This compound | 250.22 | 249, 221, 152 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
Data Acquisition: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹³C NMR, spectra were acquired with proton decoupling.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an ATR-FTIR spectrometer. For liquid samples, a thin film was applied to the crystal.
-
Instrumentation: FTIR spectra were recorded on a spectrometer in the range of 4000-400 cm⁻¹.
-
Data Acquisition: Spectra were recorded as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Samples were introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.
-
Instrumentation: Mass spectra were obtained using an electron ionization (EI) source.
-
Data Acquisition: The instrument was operated at an ionization energy of 70 eV. Data is reported as the mass-to-charge ratio (m/z).
Synthesis and Reaction Monitoring
The synthesis of this compound from 4-bromobenzaldehyde and 3-(trifluoromethyl)phenylboronic acid is a classic example of a Suzuki-Miyaura cross-coupling reaction. The progress of this reaction can be effectively monitored by tracking the disappearance of the starting materials and the appearance of the product using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The spectroscopic data provided in this guide is instrumental in confirming the identity and purity of the final product.
Safety Operating Guide
Navigating the Safe Disposal of 3'-Trifluoromethylbiphenyl-4-carbaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 3'-Trifluoromethylbiphenyl-4-carbaldehyde, a halogenated aromatic aldehyde. Adherence to these protocols is critical for minimizing risks and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance.[1]
Key Hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.[1]
-
Eye/Face Protection: Wear eye protection and/or face protection.[1]
-
Protective Clothing: Wear protective clothing.[1]
-
Respiratory Protection: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
For a quick reference, the following table summarizes the key identification and hazard information for this compound.
| Parameter | Value | Reference |
| CAS Number | 100036-64-4 | [1][2] |
| Molecular Formula | C₁₄H₉F₃O | [2] |
| Molecular Weight | 250.22 g/mol | [2] |
| GHS Hazard Statements | H315, H319, H335 | [1] |
| GHS Precautionary Statements | P261, P280, P304+P340, P305+P351+P338, P405, P501 | [1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to ensure safety and compliance. As a halogenated organic compound, it requires special handling and must not be disposed of through standard laboratory drains.
1. Waste Identification and Classification:
-
This compound is classified as a hazardous waste due to its irritant properties.[1]
-
As a trifluoromethyl-containing compound, it falls under the category of halogenated organic waste.
2. Waste Segregation and Collection:
-
Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.
-
The container must be made of a compatible material and have a secure lid to prevent leaks and evaporation.
-
Crucially, do not mix halogenated waste with non-halogenated waste streams. This is a critical step for proper disposal by waste management facilities.
3. Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the waste was first added to the container.
-
Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
4. Professional Disposal:
-
The final and most critical step is to arrange for the disposal of the hazardous waste through a licensed and certified environmental waste management company.
-
Provide the waste disposal company with a copy of the Safety Data Sheet for this compound to ensure they can handle and treat the waste appropriately.
-
Follow all local, regional, and national regulations for the disposal of hazardous chemical waste.[1] Incineration at high temperatures is a common and effective method for the safe disposal of halogenated organic compounds.[3][4]
Note on Chemical Treatment: While chemical neutralization or degradation methods exist for some hazardous chemicals, no specific, validated, and safe in-laboratory experimental protocol for the chemical treatment of this compound has been identified in the current scientific literature. Therefore, attempting to neutralize or degrade this compound in the lab without a proven procedure is not recommended.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical steps for the safe disposal of this compound.
By following these established procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 3'-Trifluoromethylbiphenyl-4-carbaldehyde
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical information for handling 3'-Trifluoromethylbiphenyl-4-carbaldehyde (CAS No. 100036-64-4). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment, handling protocols, and emergency plans. Adherence to these guidelines is essential to mitigate risks associated with this chemical.
Personal Protective Equipment (PPE) Summary
Proper selection and use of Personal Protective Equipment are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on its known hazards, including skin, eye, and respiratory irritation.[1][2]
| PPE Category | Item | Specification | Purpose |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to EN166 or NIOSH approved.[3] | Protects eyes from splashes and dust. |
| Face Shield | Recommended when there is a significant risk of splashing. | ||
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. Inspect for tears or holes before use. | Prevents skin contact and irritation.[1] |
| Body Protection | Laboratory Coat | Standard, long-sleeved lab coat. | Protects skin and personal clothing from contamination. |
| Chemical-resistant Apron | Recommended for larger quantities or when splashing is likely. | ||
| Respiratory Protection | Fume Hood | Use in a well-ventilated area, preferably a chemical fume hood.[4] | Prevents inhalation of dust and vapors.[1][5] |
| Respirator | An approved air-purifying respirator with organic vapor cartridges may be required for spills or work outside a fume hood. | For situations with inadequate ventilation or high concentrations. |
Experimental Protocol: Safe Handling of this compound
The following step-by-step protocol outlines the safe handling of this compound from receipt to disposal.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the label information matches the order details.
-
Wear appropriate PPE (lab coat and gloves) during inspection.
2. Storage:
-
Store the container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Keep the container tightly closed when not in use.
-
The storage area should be clearly marked with the appropriate hazard symbols.
3. Weighing and Preparation:
-
All weighing and preparation of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Before handling, ensure all necessary PPE is correctly worn.
-
Use a dedicated, clean spatula and weighing vessel.
-
Handle the solid material gently to avoid generating dust.
4. Use in a Reaction:
-
Set up the reaction apparatus within the chemical fume hood.
-
Add the chemical to the reaction vessel carefully to prevent splashing.
-
Maintain a clean and organized workspace throughout the experiment.
-
Monitor the reaction for any unexpected changes.
5. Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., sand or vermiculite).
-
Collect the absorbed material into a sealed container for proper disposal.
-
For larger spills, evacuate the area and follow the institution's emergency procedures.
-
Ensure adequate ventilation during cleanup.
6. Decontamination and Waste Disposal:
-
All glassware and equipment that have come into contact with the chemical must be decontaminated. Rinse with an appropriate solvent and then wash thoroughly.
-
Dispose of contaminated materials, including gloves and absorbent pads, in a designated hazardous waste container.
-
Waste disposal must be carried out in accordance with local, state, and federal regulations.[1][6]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
